Cholestenone-13C
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-HLMQNULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH]C(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cholestenone-13C: A Technical Guide to its Role in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestenone-13C is a stable isotope-labeled form of cholestenone (specifically, cholest-4-en-3-one), a pivotal intermediate in cholesterol metabolism. The incorporation of a carbon-13 (¹³C) isotope provides a non-radioactive tracer that enables researchers to meticulously track the metabolic fate of cholestenone in various biological systems. This technical guide provides an in-depth overview of this compound, its role in metabolic research, detailed experimental protocols, and the signaling pathways it helps to elucidate.
The Role of this compound in Metabolic Research
This compound serves as a powerful tool for metabolic flux analysis, allowing for the quantitative investigation of pathways involved in steroid metabolism. Its primary application lies in tracing the conversion of cholestenone to its downstream metabolites, most notably cholestanol (B8816890) and coprostanol. This is of particular interest in studies related to gut microbiota, as these microorganisms are primarily responsible for this transformation. By using this compound, researchers can gain insights into:
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Gut Microbiota Activity: Quantifying the conversion of this compound to labeled coprostanol provides a direct measure of the metabolic activity of specific gut bacteria.
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Cholesterol Homeostasis: Understanding the pathways of cholesterol excretion and metabolism is crucial for research into cardiovascular diseases. Cholestenone is a key intermediate in the pathway that converts cholesterol to non-absorbable coprostanol, which is then excreted.
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Disease Pathogenesis: Dysregulation of cholestenone and cholestanol metabolism has been implicated in certain metabolic disorders. This compound can be used to study the enzymatic and microbial dysfunctions associated with these conditions.
Key Metabolic Pathways
Cholestenone is a central node in several metabolic pathways. The following diagram illustrates the primary conversion pathways of cholesterol and cholestenone.
A Technical Guide to the Synthesis and Purification of ¹³C-Labeled Cholestenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C-labeled Cholestenone (4-Cholesten-3-one). This isotopically labeled compound is a critical tool in metabolic research and clinical mass spectrometry, serving as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.[1] This guide details two primary synthesis routes—enzymatic and chemical—and outlines a robust purification workflow to achieve high purity and isotopic enrichment.
Introduction to ¹³C-Labeled Cholestenone
Cholestenone is an intermediate in the oxidation of cholesterol and is primarily metabolized in the liver.[1] The incorporation of a stable isotope like Carbon-13 (¹³C) allows for the precise tracking and quantification of cholestenone and its metabolic precursors and products in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide focuses on practical, reproducible methods for the preparation of high-purity ¹³C-labeled cholestenone for research applications.
Synthesis Methodologies
The synthesis of ¹³C-labeled cholestenone can be approached through two main strategies: enzymatic conversion of ¹³C-labeled cholesterol and direct chemical oxidation of the labeled precursor. The choice of method depends on the desired scale, required purity, and the nature of the available starting materials.
Enzymatic Synthesis from ¹³C-Labeled Cholesterol
Enzymatic synthesis offers high specificity and mild reaction conditions, minimizing the formation of byproducts. The most common enzymatic approach utilizes cholesterol oxidase to catalyze the conversion of cholesterol to cholestenone.[3][4] This method is particularly advantageous when starting with biosynthetically produced ¹³C-cholesterol, for instance, from cell cultures fed with ¹³C-glucose.[5]
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from a method using cholesterol oxidase in an aqueous/organic biphasic system, which has been shown to achieve high conversion rates.[4]
-
Preparation of the Reaction Mixture:
-
In a rotary shaking flask, prepare a biphasic system consisting of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent such as petroleum ether.[4] A typical volumetric ratio would be 100 mL of aqueous phase to 30 mL of organic phase.[4]
-
Dissolve the ¹³C-labeled cholesterol in the organic phase. The initial concentration of cholesterol can range from 0.5 to 4.0 g per 130 mL of total reaction volume.[4] Note that higher initial cholesterol concentrations may lead to lower conversion rates.[4]
-
Add the cholesterol oxidase solution to the aqueous phase. The enzyme concentration should be optimized for the specific activity of the enzyme preparation.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 250 rpm) to ensure adequate mixing of the two phases.[4]
-
The reaction time is typically around 5 hours, but should be monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]
-
Ensuring adequate aeration, for instance by introducing air or oxygen, can improve the conversion rate.[4]
-
-
Work-up:
-
After the reaction, separate the organic layer containing the ¹³C-cholestenone.
-
The organic phase is then processed for purification as detailed in Section 3.
-
Chemical Synthesis from ¹³C-Labeled Cholesterol
Chemical oxidation provides a direct and often high-yielding route to cholestenone. Several methods are available, with Jones oxidation being a straightforward and efficient option.
Experimental Protocol: Chemical Synthesis via Jones Oxidation
This protocol describes a general procedure for the Jones oxidation of cholesterol.
-
Dissolution of Starting Material:
-
Dissolve the ¹³C-labeled cholesterol in a minimal amount of acetone (B3395972) in a flask equipped with a magnetic stirrer.
-
-
Oxidation Reaction:
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromic acid and sulfuric acid in water) dropwise to the cholesterol solution with stirring. The reaction is typically rapid, often completing within 5 minutes at room temperature.[6]
-
Monitor the reaction by TLC until all the starting material is consumed.
-
-
Quenching and Work-up:
-
Quench the reaction by adding isopropanol (B130326) until the orange/brown color of Cr(VI) is replaced by the green color of Cr(III).
-
Add water to the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ¹³C-cholestenone.
-
Purification of ¹³C-Labeled Cholestenone
A multi-step purification process is essential to achieve the high purity required for analytical standards and metabolic studies. The following workflow is effective for purifying cholestenone from both enzymatic and chemical synthesis routes.
dot
Caption: Purification workflow for ¹³C-labeled Cholestenone.
Detailed Purification Protocols
Protocol 1: Silica Gel Column Chromatography
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude ¹³C-cholestenone from the synthesis work-up in a minimal amount of the initial mobile phase (e.g., petroleum ether).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A gradient of ethyl acetate in petroleum ether from 1:40 to 1:20 (v/v) is effective for eluting cholestenone.[4]
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Protocol 2: Recrystallization
-
Solvent Selection: Anhydrous alcohol (ethanol) is a suitable solvent for the recrystallization of cholestenone.[4]
-
Procedure:
-
Dissolve the partially purified ¹³C-cholestenone from column chromatography in a minimum amount of hot anhydrous alcohol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals to obtain the final purified product.
-
Quality Control and Data Presentation
The purity and identity of the final product must be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity.
-
Mass Spectrometry (MS): Confirms the molecular weight and allows for the determination of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and the position of the ¹³C label.[2]
HPLC Analysis Method
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/methanol (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 240 nm (the absorption maximum for the enone chromophore).[3]
-
Column Temperature: 30°C.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of cholestenone.
Table 1: Comparison of Synthesis Methods
| Parameter | Enzymatic Synthesis (with Cholesterol Oxidase) | Chemical Synthesis (e.g., Jones Oxidation) |
| Starting Material | ¹³C-Labeled Cholesterol | ¹³C-Labeled Cholesterol |
| Key Reagent | Cholesterol Oxidase | Jones Reagent (CrO₃/H₂SO₄) |
| Reaction Conditions | Mild (e.g., 30°C, neutral pH)[4] | Harsh (strongly acidic, oxidizing)[6] |
| Specificity | High, less byproduct formation | Lower, potential for over-oxidation or side reactions |
| Typical Conversion | >90% (optimized)[4] | Generally high, often >95% |
Table 2: Purification Efficiency
| Purification Step | Typical Recovery | Purity Achieved |
| Extraction & Washing | ~96% | - |
| Column Chromatography | ~98% (of loaded material) | >98%[4] |
| Recrystallization | ~98% (of chromatographed material) | >99.5%[4] |
| Overall Recovery | ~92% [4] | >99.5% [4] |
Table 3: Final Product Specifications
| Parameter | Specification | Analytical Method |
| Chemical Purity | >99% | HPLC[4] |
| Isotopic Enrichment | Dependent on starting material, typically >98% | Mass Spectrometry |
| Identity | Conforms to reference spectra | NMR, MS |
Logical Relationships in Synthesis and Analysis
The synthesis and analysis of ¹³C-labeled cholestenone involve a series of logical steps, from the selection of the labeled precursor to the final validation of the product. The choice of synthetic route influences the purification strategy, and the intended application dictates the required level of purity and characterization.
dot
Caption: Decision workflow for ¹³C-Cholestenone synthesis.
References
- 1. Enzymes on Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Cholestenone-13C: Sourcing and Application in Quantitative Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Cholestenone-13C, a crucial isotopically labeled internal standard for quantitative analysis in various research fields. This document outlines key suppliers, purchasing options, and detailed experimental protocols for its application in mass spectrometry-based quantification of cholestenone and related metabolites.
Sourcing and Procurement of this compound
The selection of a reliable supplier for stable isotope-labeled standards is paramount for ensuring the accuracy and reproducibility of experimental results. Key considerations include isotopic and chemical purity, availability in required quantities, and transparent pricing. Below is a comparative summary of prominent suppliers of this compound.
| Supplier | Product Name | Catalog Number | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |
| MedchemExpress | This compound | HY-113365S1 | 68165-57-1 | Purity: 99.0% | 1 mg, 5 mg | $38 (1 mg), $120 (5 mg)[1] |
| LGC Standards | 4-Cholesten-3-one-4-13C | CDN-C-5967-0.05G | 68165-57-1 | 99 atom % 13C, min 98% Chemical Purity | 0.05 g | Price available upon login[2] |
| DC Chemicals | This compound | Not specified | 68165-57-1 | Information available upon request | Not specified | Quotation required[3] |
| GlpBio | This compound | GC68861 | 68165-57-1 | Purity: >99.00%, Isotopic Enrichment: 99.0% | Not specified | Quotation required[4] |
Experimental Protocol: Quantification of Cholestenone in Serum using this compound and LC-MS/MS
This protocol details a method for the accurate quantification of endogenous cholestenone in human serum using this compound as an internal standard, leveraging the principle of isotope dilution mass spectrometry.[5] This method is adapted from established protocols for similar sterol quantification.[6][7][8]
Materials and Reagents
-
This compound (from a reputable supplier)
-
Human serum samples
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Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
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Microcentrifuge tubes
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Analytical balance
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Vortex mixer
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Centrifuge
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HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Sample Preparation (Protein Precipitation)
-
Thaw Samples : Allow frozen human serum samples and this compound internal standard stock solution to thaw at room temperature.
-
Spike Internal Standard : In a microcentrifuge tube, add a known amount of this compound internal standard solution to a specific volume of serum (e.g., 10 µL of a 1 µg/mL this compound solution to 100 µL of serum). The amount of internal standard should be optimized based on the expected concentration of the analyte in the samples.
-
Protein Precipitation : Add three to four volumes of cold acetonitrile (e.g., 300-400 µL for 100 µL of serum) to precipitate proteins.[6]
-
Vortex : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
-
Transfer to Autosampler Vials : Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of sterols.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Methanol with 0.1% formic acid.
-
Gradient : A gradient elution should be optimized to achieve good separation of cholestenone from other matrix components. A typical gradient might start at 50% B, increase to 98% B over several minutes, hold for a few minutes, and then return to initial conditions for equilibration.
-
Flow Rate : A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.
-
Column Temperature : Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sterols.
-
Multiple Reaction Monitoring (MRM) : The mass spectrometer should be operated in MRM mode to monitor specific precursor-to-product ion transitions for both endogenous cholestenone and the this compound internal standard. The specific transitions will need to be determined by infusing the individual standards.
-
Optimization : Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized to maximize signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve : Prepare a calibration curve by spiking known concentrations of a certified cholestenone standard into a surrogate matrix (e.g., charcoal-stripped serum) that is free of endogenous cholestenone. A constant amount of this compound internal standard is added to each calibrator.
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Ratio Calculation : For each sample and calibrator, calculate the peak area ratio of the analyte (cholestenone) to the internal standard (this compound).
-
Quantification : Plot the peak area ratios of the calibrators against their corresponding concentrations to generate a calibration curve. The concentration of cholestenone in the unknown samples can then be determined from this curve using their measured peak area ratios.
Visualized Workflows and Concepts
To further elucidate the experimental process and underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of cholestenone.
Caption: The principle of isotope dilution mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Cholesten-3-one-4-13C | LGC Standards [lgcstandards.com]
- 3. This compound|CAS 68165-57-1|DC Chemicals [dcchemicals.com]
- 4. glpbio.cn [glpbio.cn]
- 5. biorxiv.org [biorxiv.org]
- 6. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotope Labeling with Cholestenone-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation and incorporation of these molecules through complex biochemical pathways. Cholestenone-¹³C, a carbon-13 labeled version of the cholesterol metabolite 4-cholesten-3-one, serves as a valuable tracer in lipid metabolism research. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of Cholestenone-¹³C in cellular and metabolic studies.
Cholestenone is an oxidized derivative of cholesterol and has been shown to influence lipid metabolism and cellular signaling. The introduction of a ¹³C label allows for its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigations into its uptake, conversion, and downstream effects. This guide is intended for researchers, scientists, and drug development professionals who wish to employ Cholestenone-¹³C as a tool to unravel the complexities of lipid biology.
Core Principles of ¹³C Isotope Labeling
The fundamental principle of ¹³C isotope labeling lies in the introduction of a substrate enriched with the stable isotope ¹³C into a biological system. This labeled substrate is then taken up by cells and participates in metabolic reactions. As the ¹³C atoms are incorporated into various downstream metabolites, their presence can be detected and quantified using analytical techniques such as mass spectrometry. The mass shift resulting from the incorporation of ¹³C allows for the differentiation of labeled and unlabeled molecules, providing a clear picture of the metabolic pathways involved.
Data Presentation: Quantitative Analysis of Cholestenone-¹³C Labeling
The data generated from Cholestenone-¹³C labeling experiments can provide quantitative insights into the metabolic fate of this molecule. A key output of such experiments is the mass isotopologue distribution (MID), which describes the relative abundance of each isotopologue of a given metabolite. The following table presents hypothetical MID data for a downstream metabolite of Cholestenone-¹³C, illustrating how the incorporation of the ¹³C label can be quantified.
| Metabolite | Isotopologue | Relative Abundance (%) |
| Metabolite X | M+0 | 25.3 |
| M+1 | 15.1 | |
| M+2 | 35.8 | |
| M+3 | 23.8 | |
| Metabolite Y | M+0 | 45.6 |
| M+1 | 22.1 | |
| M+2 | 18.5 | |
| M+3 | 13.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from a ¹³C-labeling experiment might be presented.
Experimental Protocols
The following is a detailed methodology for a typical cell-based Cholestenone-¹³C labeling experiment, from cell culture to sample analysis.
Cell Culture and Labeling
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Cell Seeding: Plate cells (e.g., human hepatocellular carcinoma (HCC) cells or breast cancer cell lines like MCF-7) in a suitable culture dish and allow them to adhere and reach the desired confluency.
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Preparation of Labeling Medium: Prepare the cell culture medium containing Cholestenone-¹³C at the desired final concentration. The labeled cholestenone should be dissolved in a suitable solvent (e.g., ethanol) before being added to the medium.
-
Labeling: Remove the existing culture medium from the cells and replace it with the Cholestenone-¹³C labeling medium. Incubate the cells for a specific period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled compound.
Cell Harvesting and Metabolite Extraction
-
Quenching Metabolism: At the end of the labeling period, rapidly quench the cellular metabolism to prevent further enzymatic activity. This can be achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.
-
Phase Separation: Add chloroform (B151607) and water to the cell lysate to induce phase separation. The upper aqueous phase will contain polar metabolites, while the lower organic phase will contain lipids, including Cholestenone-¹³C and its metabolites.
-
Sample Preparation: Separate the organic phase and dry it under a stream of nitrogen. The dried lipid extract can then be reconstituted in a suitable solvent for analysis.
Analytical Methods: LC-MS/MS Analysis
-
Chromatographic Separation: Separate the lipid extract using liquid chromatography (LC) with a C18 reversed-phase column. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing a modifier like formic acid is typically used.
-
Mass Spectrometry Detection: Analyze the eluent from the LC column using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire data in either full scan mode to identify all ions or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify Cholestenone-¹³C and its expected metabolites based on their precursor and product ion masses.
Signaling Pathways and Experimental Workflows
Cholestenone and LXR-Mediated Lipid Metabolism
Cholestenone has been shown to influence lipid metabolism by activating Liver X Receptors (LXRs). LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis. The following diagram illustrates the proposed signaling pathway.
Caption: Cholestenone-¹³C activates LXR, leading to increased cholesterol efflux and decreased lipogenesis.
Minor Pathway of Bile Acid Synthesis from Cholestenone
Cholestenone can also be a substrate in a minor pathway for bile acid synthesis, involving the enzymes CYP27A1 and CYP7A1.
Caption: A minor pathway for the conversion of Cholestenone-¹³C to bile acids.
Experimental Workflow for Cholestenone-¹³C Labeling
The following diagram outlines the general workflow for a Cholestenone-¹³C isotope labeling experiment.
Caption: General workflow for a Cholestenone-¹³C isotope labeling experiment.
Conclusion
Isotope labeling with Cholestenone-¹³C is a valuable technique for elucidating the intricate roles of this cholesterol metabolite in cellular processes. This guide provides a foundational understanding of the principles, experimental considerations, and potential applications of this method. By tracing the metabolic fate of Cholestenone-¹³C, researchers can gain deeper insights into lipid metabolism, cellular signaling, and the development of novel therapeutic strategies for diseases with dysregulated lipid homeostasis. The detailed protocols and workflow diagrams presented here serve as a practical resource for scientists embarking on studies utilizing this powerful analytical tool.
Cholestenone-¹³C as a Biomarker in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestenone, an intermediate in cholesterol metabolism, is gaining significant attention as a biomarker for assessing metabolic flux, particularly in the context of bile acid synthesis and related disorders. The use of its stable isotope-labeled form, Cholestenone-¹³C, offers a powerful tool for dynamic studies of metabolic pathways, providing insights into enzyme activity and the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of Cholestenone-¹³C in metabolic research and drug development.
Cholestenone is primarily metabolized in the liver and is a key substrate in pathways leading to the formation of bile acids.[1] Stable isotope-labeled compounds like Cholestenone-¹³C are invaluable as tracers in metabolic studies and as internal standards for quantitative analysis by mass spectrometry.[1] The use of ¹³C-labeled tracers allows for the differentiation between endogenous and newly synthesized molecules, enabling precise measurement of metabolic fluxes.
Metabolic Pathways Involving Cholestenone
Cholestenone is a central intermediate in the bile acid synthesis pathway, which is crucial for cholesterol homeostasis. There are two primary pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.
The Classic (Neutral) Pathway
The classic pathway is the major route for bile acid synthesis in humans. It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. Cholestenone's involvement is downstream, as its derivative, 7α-hydroxy-4-cholesten-3-one (C4), is a key intermediate. The concentration of C4 in serum is considered a reliable surrogate marker for the activity of CYP7A1 and the overall rate of bile acid synthesis.[2]
The Alternative (Acidic) Pathway and Cholestenone Metabolism
The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway can also metabolize cholestenone. CYP27A1 can 27-hydroxylate cholestenone, diverting it towards bile acid synthesis. A deficiency in CYP27A1, as seen in cerebrotendinous xanthomatosis (CTX), can lead to an accumulation of cholestanol, which is formed from cholestenone when the CYP27A1-mediated pathway is blocked.
Data Presentation: Quantitative Analysis of Cholestenone-Related Metabolites
The following tables summarize quantitative data for 7α-hydroxy-4-cholesten-3-one (C4), a key downstream metabolite of cholestenone and a widely accepted biomarker for bile acid synthesis. These values provide a baseline for understanding the expected physiological and pathological concentrations.
Table 1: Serum C4 Concentrations in Healthy and Diseased States
| Population | Mean C4 Concentration (ng/mL) | Range (ng/mL) | Reference |
| Healthy Adults | 12 | 3 - 40 | [3] |
| Healthy Children (9 months - 18 years) | 22.8 ± 15.8 | - | [4] |
| Patients with Gallstones | - | - | [5] |
| Patients with Chronic Cholestatic Liver Disease | - | - | [5] |
| Patients with Extrahepatic Cholestasis | <1.5 | <0.9 - 3 | [3] |
| Patients with Liver Cirrhosis | <1.5 | <0.9 - 38 | [3] |
| Patients on Cholestyramine Treatment | 188 | 54 - 477 | [3] |
| Patients with Ileal Resection | 397 | 128 - 750 | [3] |
| Patients with Short Bowel Syndrome | 299.6 ± 167.8 | 105.7 - 562.1 | [4] |
Table 2: Endogenous C4 Concentrations in Preclinical Models
| Species | Mean C4 Concentration (ng/mL) | Reference |
| Rat | 53.0 ± 16.5 | [6] |
| Monkey | 6.8 ± 5.6 | [6] |
Experimental Protocols
Experimental Workflow for in vivo Cholestenone-¹³C Tracer Studies
A typical in vivo study using Cholestenone-¹³C as a tracer to measure metabolic flux involves several key steps, from tracer administration to data analysis. This workflow is designed to quantify the conversion of Cholestenone-¹³C to its downstream metabolites, providing a direct measure of pathway activity.
Detailed Protocol 1: In Vivo Administration and Sample Collection
This protocol is adapted from established methods for in vivo stable isotope tracer studies in cholesterol metabolism.[1]
-
Animal Model: Use an appropriate animal model for the metabolic question (e.g., wild-type mice, db/db mice for metabolic syndrome studies, or models of cholestatic liver disease).
-
Tracer Preparation: Solubilize a known amount of Cholestenone-¹³C in a suitable vehicle for intravenous administration (e.g., Intralipid).
-
Tracer Administration: Administer the Cholestenone-¹³C solution via intravenous injection or infusion. The dosage and infusion rate should be optimized based on preliminary studies to achieve detectable enrichment in the target metabolites.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Isolation: Immediately centrifuge the blood samples to separate the plasma.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated Cholestenone or a related ¹³C-labeled steroid) to the plasma samples.
-
Storage: Store the plasma samples at -80°C until analysis.
Detailed Protocol 2: LC-MS/MS Quantification of Cholestenone-¹³C and its Metabolites
This protocol is a composite based on methods for quantifying related sterols and their isotopologues.[6][7]
-
Sample Preparation (Protein Precipitation and Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an antioxidant (e.g., BHT) to precipitate proteins.
-
Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: Develop a gradient to separate Cholestenone and its more polar metabolites (e.g., start at 50% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for unlabeled Cholestenone, Cholestenone-¹³C, and their respective metabolites. For example:
-
Unlabeled Cholestenone: Monitor the transition corresponding to its protonated molecule [M+H]⁺ to a specific fragment ion.
-
Cholestenone-¹³C: The precursor ion will be shifted by the number of ¹³C atoms. Monitor the transition from the ¹³C-labeled precursor to the corresponding fragment ion.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Applications in Drug Development
The use of Cholestenone-¹³C as a pharmacodynamic biomarker holds significant promise in the development of drugs targeting metabolic diseases.
-
Assessing Target Engagement and Efficacy: For drugs designed to modulate enzymes involved in bile acid synthesis (e.g., CYP7A1 inhibitors or activators), Cholestenone-¹³C can provide a direct readout of the drug's effect on the metabolic pathway. A change in the rate of conversion of Cholestenone-¹³C to its downstream metabolites would indicate target engagement and provide a quantitative measure of the drug's efficacy.
-
Investigating Drug-Induced Metabolic Changes: Some drugs may have off-target effects on cholesterol and bile acid metabolism. Cholestenone-¹³C can be used in preclinical toxicology and safety studies to assess whether a drug candidate alters these critical metabolic pathways.
-
Patient Stratification: In clinical trials, baseline rates of bile acid synthesis, as measured by Cholestenone-¹³C flux, could potentially be used to stratify patients who are more likely to respond to a particular therapy.
-
Studies in NASH and Cholestatic Diseases: In non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases, bile acid metabolism is often dysregulated. Cholestenone-¹³C can be a valuable tool in preclinical models of these diseases to understand the pathophysiology and to evaluate the mechanism of action of novel therapeutic agents.[8]
Conclusion
Cholestenone-¹³C is a versatile and powerful tool for researchers and drug developers in the field of metabolic diseases. Its application in stable isotope tracer studies allows for the precise and dynamic quantification of metabolic fluxes through the bile acid synthesis pathway. By providing detailed protocols and a framework for data interpretation, this guide aims to facilitate the adoption of Cholestenone-¹³C as a key biomarker in both basic and translational research, ultimately contributing to a better understanding of metabolic regulation and the development of new therapies for metabolic disorders.
References
- 1. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of Metabolism Using (13)C MRS of Hyperpolarized Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel therapeutic targets for cholestatic and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Cholestenone-13C: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the stability and recommended storage conditions for Cholestenone-13C. The document outlines potential degradation pathways, detailed experimental protocols for stability-indicating analysis, and summarizes key stability data. This guide is intended to support researchers and professionals in the pharmaceutical and life sciences sectors in maintaining the integrity and ensuring the accurate use of this compound in their studies.
Introduction to this compound
This compound is the isotopically labeled form of Cholestenone (4-Cholesten-3-one), an intermediate in cholesterol metabolism.[1][2] Due to the incorporation of a stable isotope, this compound is a valuable tool in metabolic research, often used as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[] Ensuring its stability is paramount for the accuracy and reproducibility of experimental results.
Recommended Storage Conditions and Stability Summary
Proper storage is critical to maintain the chemical integrity of this compound. The following tables summarize the recommended storage conditions based on commercially available data.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
Source: MedChemExpress Technical Data Sheet
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent Condition | Temperature | Duration |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Source: MedChemExpress Technical Data Sheet
For the unlabeled counterpart, Cholestenone, stability of at least 4 years has been reported at -20°C. Another isotopically labeled variant, deuterated cholestenone, is recommended to be stored at room temperature, protected from light and moisture.
Potential Degradation Pathways
-
Hydrolysis: The enone functionality may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the opening of the A-ring or other rearrangements.
-
Oxidation: The cyclic ketone is a potential site for oxidation, such as a Baeyer-Villiger oxidation, which would convert the ketone into a lactone (an ester within a ring). This type of reaction can be initiated by peroxy acids or other strong oxidizing agents.
-
Photodegradation: As an unsaturated ketone, this compound may be sensitive to light. UV radiation can induce various photochemical reactions in α,β-unsaturated ketones, leading to isomerization, dimerization, or other rearrangements.
The following diagram illustrates these hypothetical degradation pathways.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability-Indicating Analysis
To assess the stability of this compound, a validated stability-indicating analytical method is required. The following protocols outline a general approach for a forced degradation study and the development of a suitable LC-MS/MS method.
Forced Degradation Study Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Table 3: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal Degradation | Solid State | 80°C | 7 days |
| Photostability | Solid State | ICH Q1B Option 2 | As per guidelines |
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Hydrolysis: Add the stock solution to the acidic or basic medium to achieve a final concentration of approximately 100 µg/mL. Incubate at the specified temperature and time points. Neutralize the samples before analysis.
-
Oxidation: Add the stock solution to the hydrogen peroxide solution to a final concentration of 100 µg/mL. Protect from light and keep at room temperature for the specified duration.
-
Thermal: Store the solid compound in a temperature-controlled oven.
-
Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at the designated time points using a developed stability-indicating method (see section 4.2). A control sample, protected from stress, should be analyzed concurrently.
Stability-Indicating LC-MS/MS Method
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its degradation products.
Table 4: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined experimentallyDegradation Products: To be determined from stressed samples |
| Internal Standard | Deuterated Cholestenone (Cholestenone-d7) |
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
The following diagram illustrates a typical workflow for a stability study.
Caption: A typical experimental workflow for conducting a stability study of this compound.
Application in Metabolic Tracing
This compound is primarily used as a tracer to study cholesterol metabolism and related pathways. The diagram below illustrates how this compound can be used in a cell-based assay to trace its conversion into downstream metabolites.
Caption: A schematic of a metabolic tracing experiment using this compound.
Conclusion
This technical guide provides a comprehensive overview of the stability and storage of this compound. While specific degradation data is limited, the provided information on storage conditions, potential degradation pathways, and detailed protocols for stability-indicating analysis will aid researchers in maintaining the quality and integrity of this important research tool. Adherence to the recommended storage conditions and the use of validated analytical methods are essential for obtaining reliable and reproducible results in studies utilizing this compound.
References
Safety and Handling Guidelines for Cholestenone-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Cholestenone-13C, a 13C-labeled derivative of Cholestenone. While the toxicological properties of this compound have not been exhaustively investigated, the following guidelines are based on available data for Cholestenone and general principles of laboratory safety for handling research chemicals. The isotopic labeling is not expected to alter the chemical's hazardous properties.
Hazard Identification and Classification
This compound is classified with potential hazards that necessitate careful handling to minimize exposure to laboratory personnel and the environment.
GHS Hazard Statements:
Potential Health Effects:
-
May be irritating to the mucous membranes and upper respiratory tract.[1]
-
Potential for harm through inhalation, ingestion, or skin absorption.[1]
-
May cause irritation to the eyes, skin, or respiratory system.[1]
-
The toxicological effects of this product have not been thoroughly studied.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 68165-57-1 | [3][4] |
| Molecular Formula | Not explicitly found for 13C variant, C27H44O for unlabeled | [5] |
| Molecular Weight | 385.63 g/mol | [4][6] |
| Appearance | Solid, white to light yellow crystals or powder | [7] |
| Melting Point | 79 - 82 °C (for unlabeled Cholestenone) | [8] |
| Solubility | Soluble in DMSO. Insoluble in water. | [4][8] |
| Stability | Stable under recommended storage conditions. | [5] |
Toxicological Data
Limited toxicological data is available for Cholestenone. The information below is for the unlabeled compound and should be considered relevant for the 13C-labeled version.
| Data Point | Value | Reference |
| Acute Toxicity | The toxicological properties have not been thoroughly investigated.[1] | [1] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA as a carcinogen.[2] | [2] |
| Specific Organ Toxicity | Toxic to rats at doses of 700-1,000 mg/kg per day, affecting the adrenal gland.[5][7] | [5][7] |
Handling and Storage
Proper handling and storage are paramount to ensure the safety of personnel and the integrity of the compound.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[9]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
Storage:
-
Recommended storage temperatures:
-
Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE | Specification | Reference |
| Eye Protection | Safety glasses with side shields or goggles. | [1][9] |
| Hand Protection | Compatible chemical-resistant gloves. | [1][9] |
| Skin and Body Protection | Lab coat and appropriate protective clothing to prevent skin exposure. | [1][9] |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or for large-scale operations.[1][9] | [1][9] |
Experimental Protocols
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including a respirator, safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, labeled container for disposal.[9] For solutions, absorb the spill with an inert material and place it in a chemical waste container.
-
Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, water spray, or dry chemical.[1]
-
Unsuitable Extinguishing Media: A solid water stream may be inefficient.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Disposal
Chemical waste must be disposed of in accordance with all applicable regulations.
-
Classification: Determine if the waste is hazardous.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[9] Do not dispose of it in the sewer system.[2]
Visualization of Workflows and Pathways
Safe Handling Workflow
The following diagram illustrates the key stages for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Response for Exposure or Spill
This flowchart outlines the decision-making process in the event of an accidental exposure or spill.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|68165-57-1|COA [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound|CAS 68165-57-1|DC Chemicals [dcchemicals.com]
- 7. 4-Cholesten-3-one | 601-57-0 [chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for Cholestenone (HMDB0000921) [hmdb.ca]
- 9. fishersci.fr [fishersci.fr]
Methodological & Application
Application Note: High-Throughput Quantification of Cholestenone Using Cholestenone-¹³C₃ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestenone (Cholest-4-en-3-one) is a key intermediate in cholesterol metabolism and a biomarker for various physiological and pathological processes. Accurate and precise quantification of cholestenone in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cholestenone, employing a stable isotope-labeled internal standard, Cholestenone-¹³C₃, to ensure the highest level of accuracy.
Stable isotope dilution is the gold standard for quantitative mass spectrometry. The use of a ¹³C-labeled internal standard is particularly advantageous as it co-elutes perfectly with the unlabeled analyte and is not susceptible to isotopic exchange, which can sometimes be a concern with deuterium-labeled standards. This leads to superior correction for matrix effects and variations in sample preparation and instrument response, resulting in highly reliable data.
Signaling Pathway Context: Cholesterol Oxidation
Cholestenone is a product of cholesterol oxidation, a complex process with both enzymatic and non-enzymatic pathways. These pathways are integral to cholesterol homeostasis and are implicated in various diseases, including atherosclerosis and neurodegenerative disorders.[1][2][3][4] Understanding the context of cholestenone's formation is vital for interpreting its quantitative data.
References
- 1. Oxidized cholesterol species as signaling molecules in the brain: diabetes and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. Cholesterol oxidation products and disease: an emerging topic of interest in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Profiling by GC-MS using Cholestenone-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of steroids in biological matrices. Its high chromatographic resolution and sensitive detection capabilities allow for the separation and quantification of a wide array of structurally similar steroid hormones and their metabolites. Accurate quantification in complex biological samples, however, necessitates the use of an internal standard to correct for variations in sample preparation and instrument response. Cholestenone-13C, a stable isotope-labeled analog of the endogenous cholesterol metabolite cholestenone, serves as an ideal internal standard for such applications. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, while its distinct mass allows for separate detection by the mass spectrometer.
This document provides detailed application notes and experimental protocols for the use of this compound in the quantitative profiling of steroids by GC-MS.
Principle of Steroid Profiling with a Stable Isotope-Labeled Internal Standard
The fundamental principle of using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the workflow. During sample preparation, any loss of the target analytes will be accompanied by a proportional loss of the internal standard. In the final GC-MS analysis, the ratio of the peak area of the native steroid to the peak area of the this compound is used to calculate the concentration of the native steroid. This method significantly improves the accuracy and precision of quantification by compensating for matrix effects and procedural inconsistencies.
Applications
The use of this compound as an internal standard in GC-MS steroid profiling is applicable to a wide range of research and clinical areas, including:
-
Endocrinology: Studying disorders of steroid synthesis and metabolism.
-
Clinical Chemistry: Diagnostic testing for endocrine-related diseases.
-
Drug Development: Assessing the effect of new drugs on steroidogenic pathways.
-
Metabolomics: Comprehensive profiling of the steroid metabolome in various physiological and pathological states.
-
Biomarker Discovery: Identifying novel steroid biomarkers for disease diagnosis and prognosis. Cholestenone itself has been identified as a potential biomarker in certain infectious diseases, such as tuberculosis, where it is produced by the pathogen from host cholesterol[1][2].
Experimental Protocols
Protocol 1: Steroid Extraction from Human Plasma
This protocol outlines the liquid-liquid extraction of steroids from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (concentration to be optimized, typically in the range of 10-100 ng/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 500 µL of plasma into a clean glass test tube.
-
Add a known amount of the this compound internal standard solution to each sample. The final concentration should be chosen to be in the mid-range of the expected analyte concentrations.
-
Vortex briefly to mix.
-
Add 5 mL of a MTBE:Hexane (1:1, v/v) solvent mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.
Protocol 2: Derivatization of Steroids for GC-MS Analysis
Derivatization is essential to increase the volatility and thermal stability of steroids for GC-MS analysis. This protocol describes a two-step derivatization process involving methoximation followed by silylation.
Materials:
-
Dried steroid extracts from Protocol 1
-
Pyridine
-
Methoxyamine hydrochloride (MEOX.HCl)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
To the dried steroid extract, add 50 µL of a 2% solution of MEOX.HCl in pyridine. This step protects the keto groups.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Cool the samples to room temperature.
-
Add 50 µL of MSTFA + 1% TMCS. This reagent will silylate the hydroxyl groups.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Cool the samples to room temperature. The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of Derivatized Steroids
This protocol provides a general set of GC-MS parameters for the analysis of derivatized steroids. These parameters should be optimized for the specific instrument and analytes of interest.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).
GC-MS Parameters (Example):
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 20°C/min to 290°C, then ramp at 5°C/min to 320°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Analysis:
-
Identify the peaks corresponding to the target steroids and this compound based on their retention times and characteristic ions.
-
Integrate the peak areas for the selected ions of each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Calculate the concentration of the steroids in the unknown samples using the regression equation from the calibration curve.
Quantitative Data
The following tables provide a template for the presentation of quantitative data from a validated steroid profiling assay using this compound as an internal standard. Please note that the values presented are for illustrative purposes and should be determined experimentally for each specific assay.
Table 1: GC-MS Parameters for Selected Steroids and this compound (Hypothetical)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Testosterone | 10.5 | 432.3 | 417.3 |
| Progesterone | 11.2 | 386.3 | 371.3 |
| Cortisol | 15.8 | 605.4 | 515.3 |
| This compound (IS) | 9.8 | 460.4 | 373.3 |
Note: The number of carbons labeled in this compound will determine its exact mass shift.
Table 2: Calibration Curve and Performance Data (Hypothetical)
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Testosterone | 0.5 - 200 | >0.995 | 0.1 | 0.5 |
| Progesterone | 1.0 - 500 | >0.995 | 0.2 | 1.0 |
| Cortisol | 5.0 - 1000 | >0.995 | 1.0 | 5.0 |
Table 3: Precision and Recovery Data (Hypothetical)
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |
| Testosterone | 10 | < 10% | < 15% | 90 - 110% |
| 100 | < 8% | < 12% | 95 - 105% | |
| Progesterone | 20 | < 10% | < 15% | 88 - 112% |
| 200 | < 7% | < 11% | 92 - 108% | |
| Cortisol | 50 | < 12% | < 15% | 85 - 115% |
| 500 | < 9% | < 13% | 90 - 110% |
Visualizations
Caption: Workflow for GC-MS based steroid profiling using an internal standard.
Caption: Cholestenone as an intermediate in steroid metabolism.
References
Application Note: Tracking In Vivo Lipid Metabolism with Cholestenone-¹³C
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholestenone-13C Tracer Experiments in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestenone is a keto-derivative of cholesterol, formed by the oxidation of the 3β-hydroxyl group. In mammalian cells, cholestenone is a metabolite of cholesterol and is primarily processed in the liver.[1] Understanding the metabolic fate of cholestenone is crucial for elucidating cholesterol catabolism, bile acid synthesis, and the pathophysiology of various metabolic diseases. Stable isotope tracer studies using Cholestenone-13C are powerful tools to track its conversion into downstream metabolites, providing quantitative insights into the activity of specific metabolic pathways.
These application notes provide a comprehensive overview and detailed protocols for conducting this compound tracer experiments in cell culture, from cell preparation to sample analysis by mass spectrometry.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of cholestenone conversion to its downstream metabolites in various cell types.
-
Drug Discovery: Screening for compounds that modulate cholestenone metabolism.
-
Disease Modeling: Investigating alterations in cholestenone metabolism in cellular models of liver diseases, cardiovascular diseases, and metabolic disorders.
-
Pathway Elucidation: Identifying novel metabolites and pathways in cholesterol catabolism.
Experimental Design Considerations
-
Cell Line Selection: Hepatocytes are the most relevant cell type for studying cholestenone metabolism due to their high expression of the necessary enzymes.[1] Primary human hepatocytes or hepatoma cell lines like HepG2 are commonly used.
-
This compound Concentration: The optimal concentration of the tracer should be determined empirically for each cell line and experimental setup. A starting concentration in the range of 1-10 µM is recommended. It is crucial to ensure that the chosen concentration is not cytotoxic.
-
Labeling Time: The incubation time should be sufficient to allow for measurable incorporation of the 13C label into downstream metabolites. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the optimal labeling duration.
-
Controls: Appropriate controls are essential for data interpretation, including unlabeled cholestenone-treated cells and vehicle-treated cells.
Protocol 1: Cell Culture Preparation and Labeling with this compound
This protocol describes the general procedure for culturing and labeling adherent cells, such as hepatocytes, with this compound.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Unlabeled cholestenone (for control)
-
Vehicle control (e.g., ethanol or DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells into culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
For a 6-well plate, a typical seeding density is 2 x 10^5 cells/well.
-
-
Preparation of Labeling Medium:
-
On the day of the experiment, prepare the labeling medium by adding this compound to the complete culture medium to the desired final concentration (e.g., 5 µM).
-
Prepare control media containing unlabeled cholestenone at the same concentration and a vehicle control.
-
Pre-warm the media to 37°C.
-
-
Cell Labeling:
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling or control medium to the respective wells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired labeling period.
-
-
Cell Harvesting:
-
At the end of the incubation period, place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to metabolite extraction (Protocol 2).
-
Table 1: Recommended Seeding Densities
| Plate Format | Seeding Density (cells/well) | Medium Volume (mL/well) |
| 6-well | 2.0 x 10^5 | 2 |
| 12-well | 1.0 x 10^5 | 1 |
| 24-well | 0.5 x 10^5 | 0.5 |
Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis
This protocol describes a method for extracting steroids, including cholestenone and its metabolites, from cultured cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Ice-cold PBS
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Lysis and Phase Separation:
-
After washing with ice-cold PBS (Protocol 1, step 4), add 500 µL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells from the bottom of the well and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Three layers will be visible: an upper organic layer (containing lipids and steroids), a lower aqueous layer (containing polar metabolites), and a protein pellet at the interface.
-
Carefully collect the upper organic layer and transfer it to a new clean tube.
-
-
Sample Preparation for LC-MS:
-
Dry the extracted organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS method (e.g., 50:50 methanol:water).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Table 2: Example LC-MS/MS Parameters for Cholestenone Analysis
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of steroids |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Example) | Precursor ion (M+H)+ -> Product ion |
| This compound (Example) | To be determined based on the specific isotopic labeling pattern |
Note: The exact MRM transitions will depend on the specific 13C labeling pattern of the cholestenone tracer used.
Signaling Pathways and Experimental Workflows
Cholestenone Metabolism Pathway
Cholestenone is an intermediate in the catabolism of cholesterol. In the liver, it can be further metabolized through various enzymatic reactions. The diagram below illustrates a simplified overview of the relevant pathways.
A simplified diagram of this compound metabolism.
Experimental Workflow
The following diagram outlines the key steps in a this compound tracer experiment.
Workflow for this compound tracer experiments.
Data Presentation
Quantitative data from this compound tracer experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.
Table 3: Example Data Table for 13C Incorporation into Metabolites
| Metabolite | Retention Time (min) | Unlabeled (Peak Area) | Labeled (Peak Area) | % 13C Incorporation |
| Cholestenone | 12.5 | 1.2 x 10^6 | 8.5 x 10^7 | 98.6 |
| 7α-hydroxy-4-cholesten-3-one | 10.2 | 5.8 x 10^5 | 2.1 x 10^6 | 78.4 |
| Metabolite X | 9.8 | 2.3 x 10^4 | 9.7 x 10^4 | 80.8 |
% 13C Incorporation = [Labeled Peak Area / (Labeled Peak Area + Unlabeled Peak Area)] x 100
Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Conclusion
This compound tracer experiments are a valuable methodology for investigating cholesterol metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute these studies. Careful optimization of experimental parameters and rigorous data analysis are critical for obtaining high-quality, reproducible results that will advance our understanding of metabolic pathways in health and disease.
References
Application Notes and Protocols for NMR Analysis of Cholestenone-¹³C Labeled Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Cholestenone samples isotopically labeled with Carbon-13 (¹³C). This document outlines detailed protocols for sample preparation, data acquisition using various NMR techniques, and data analysis, facilitating the structural elucidation and metabolic tracking of this important steroid intermediate.
Introduction to NMR Spectroscopy of ¹³C-Labeled Cholestenone
Cholestenone, an intermediate in cholesterol metabolism, is a pivotal molecule in various biological pathways. The use of ¹³C labeling in conjunction with NMR spectroscopy offers a powerful tool for tracing the metabolic fate of cholesterol and for detailed structural analysis of cholestenone and its derivatives. The low natural abundance of ¹³C (approximately 1.1%) often necessitates isotopic enrichment to obtain high-quality NMR spectra, particularly for more advanced techniques like 2D NMR. These notes focus on the application of one-dimensional (1D) ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
Data Presentation: ¹³C NMR Chemical Shifts for Cholestenone
The following table summarizes the reported ¹³C NMR chemical shifts for Cholest-4-en-3-one. These values are crucial for the assignment of signals in experimentally acquired spectra. The data is compiled from the Spectral Database for Organic Compounds (SDBS) and other literature sources.[1][2]
Table 1: ¹³C Chemical Shifts (δ) for Cholest-4-en-3-one
| Carbon Atom | Chemical Shift (ppm) | Carbon Atom | Chemical Shift (ppm) |
| 1 | 35.7 | 15 | 24.2 |
| 2 | 33.9 | 16 | 28.2 |
| 3 | 199.6 | 17 | 56.1 |
| 4 | 123.8 | 18 | 11.9 |
| 5 | 171.5 | 19 | 17.4 |
| 6 | 32.9 | 20 | 35.8 |
| 7 | 31.9 | 21 | 18.7 |
| 8 | 35.5 | 22 | 36.2 |
| 9 | 53.8 | 23 | 23.8 |
| 10 | 38.6 | 24 | 39.5 |
| 11 | 20.8 | 25 | 28.0 |
| 12 | 39.9 | 26 | 22.5 |
| 13 | 42.4 | 27 | 22.8 |
| 14 | 55.9 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent used is typically deuterated chloroform (B151607) (CDCl₃).[1]
Experimental Protocols
This section provides detailed methodologies for the key NMR experiments used in the analysis of ¹³C-labeled cholestenone.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for cholestenone. Ensure the solvent is of high purity to avoid interfering signals.
-
Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the lower sensitivity of the ¹³C nucleus. A concentration range of 10-50 mg of the ¹³C-labeled cholestenone in 0.5-0.7 mL of CDCl₃ is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
-
Procedure:
-
Weigh the desired amount of ¹³C-labeled cholestenone and dissolve it in the appropriate volume of CDCl₃ containing TMS.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
1D ¹³C NMR Spectroscopy
This is the fundamental experiment for observing the carbon backbone of the molecule.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Spectral Width (SW): 200-250 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds (a longer delay is necessary for accurate quantification of quaternary carbons)
-
Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC provides correlation signals between protons and their directly attached carbons, offering a powerful tool for assigning ¹H and ¹³C resonances.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
¹H Spectral Width (F2): 10-12 ppm (centered around 4-5 ppm)
-
¹³C Spectral Width (F1): 160-180 ppm (centered around 80-90 ppm)
-
Number of Points (F2): 1024-2048
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 2-16 per increment
-
Relaxation Delay (D1): 1-2 seconds
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
¹H Spectral Width (F2): 10-12 ppm (centered around 4-5 ppm)
-
¹³C Spectral Width (F1): 200-220 ppm (centered around 100-110 ppm)
-
Number of Points (F2): 1024-2048
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 4-32 per increment
-
Relaxation Delay (D1): 1.5-2.5 seconds
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of long-range couplings (typically 4-10 Hz).
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the NMR analysis process for ¹³C-labeled cholestenone.
Data Analysis and Interpretation
-
1D ¹³C Spectrum: The chemical shift of each peak provides information about the electronic environment of the carbon atom. The number of signals indicates the number of chemically non-equivalent carbons.
-
HSQC Spectrum: Cross-peaks in the HSQC spectrum confirm direct C-H bonds. This is a primary tool for assigning protonated carbons.
-
HMBC Spectrum: Cross-peaks in the HMBC spectrum reveal longer-range C-H connectivities. This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons by observing correlations to nearby protons.
By combining the information from these experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of the cholestenone-¹³C labeled sample can be achieved. This detailed structural information is fundamental for understanding its role in metabolic pathways and for the development of new therapeutics.
References
Application Note: High-Sensitivity Detection of Cholestenone-13C Isotopologues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestenone is a key intermediate in the metabolic pathway of cholesterol. The use of stable isotope-labeled compounds, such as Cholestenone-13C isotopologues, has become an invaluable tool in metabolic research and drug development for tracing and quantifying metabolic fluxes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound isotopologues in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established principles for the analysis of related sterols and stable isotope-labeled lipids, ensuring a robust and reliable analytical approach.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for the extraction of sterols from plasma or serum samples.
-
Objective: To precipitate proteins and extract this compound isotopologues from the biological matrix.
-
Materials:
-
Plasma or serum samples
-
Acetonitrile (B52724) (ACN) containing 2% formic acid
-
Internal Standard (IS): Stable isotope-labeled cholestenone (e.g., Cholestenone-d7)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile with 2% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
This method is designed to achieve chromatographic separation of Cholestenone from other matrix components.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) is suitable for the separation of sterols.[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 1.0 50 5.0 95 7.0 95 7.1 50 | 10.0 | 50 |
Tandem Mass Spectrometry (MS/MS) Method
This method utilizes multiple reaction monitoring (MRM) for the specific and sensitive detection of this compound isotopologues.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific m/z values for the precursor and product ions will depend on the number of 13C labels in the Cholestenone molecule. Assuming a generic Cholestenone (unlabeled) has a protonated molecule [M+H]+ at m/z 385.3, the transitions for its isotopologues would be shifted accordingly. The fragmentation pattern often involves the loss of water and cleavage of the sterol ring system.
Analyte Precursor Ion (m/z) Product Ion (m/z) Cholestenone (Unlabeled) 385.3 177.1 Cholestenone-13C1 386.3 177.1 or 178.1 Cholestenone-13C3 388.3 177.1 or 180.1 Cholestenone-13C6 391.3 177.1 or 183.1 | Cholestenone-d7 (IS) | 392.3 | 177.1 |
Note: The product ions provided are hypothetical and should be optimized by direct infusion of the specific this compound isotopologue standards. The transition for the unlabeled analogue is based on a similar C4 molecule.[1]
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-Class[1] |
| Column | Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm[1] |
| Mobile Phase A | Water/Formic acid 100:0.1 (v/v)[1] |
| Mobile Phase B | Acetonitrile/Formic acid 100:0.1 (v/v)[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL[1] |
| Total Run Time | 10 min[1] |
| Mass Spectrometer | SCIEX QTRAP 5500[1] |
| Ionization Source | ESI / Positive[1] |
Table 2: Method Performance Characteristics (Hypothetical)
| Parameter | Value |
| Linear Range | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Note: These values are typical for similar sterol assays and should be determined experimentally for each specific this compound isotopologue.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound isotopologues.
Cholesterol to Cholestenone Metabolic Pathway
This diagram shows a simplified metabolic pathway from cholesterol to cholestenone, which is relevant for understanding the context of using 13C-labeled precursors.
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound isotopologues in biological samples. This approach is highly valuable for researchers in metabolic studies and drug development, enabling precise tracking and quantification of cholesterol metabolism. The provided protocols and workflows can be adapted and validated for specific research needs.
References
Application Note: Tracing Gut Microbial Cholesterol Metabolism with Cholestenone-¹³C
Introduction
The gut microbiota plays a crucial role in host cholesterol homeostasis, primarily through the conversion of cholesterol into the non-absorbable sterol, coprostanol.[1] This biotransformation can significantly impact circulating cholesterol levels and is a key area of interest for developing novel therapeutics for hypercholesterolemia and cardiovascular disease. The primary pathway for this conversion is indirect, involving the intermediates 4-cholesten-3-one (B1668897) (cholestenone) and coprostanone.[2][3] Understanding the dynamics of this pathway and the specific microbial species involved is essential. Stable isotope probing, utilizing molecules like Cholestenone-¹³C, offers a powerful method to trace the metabolic fate of cholesterol intermediates within the complex gut environment, enabling precise quantification and identification of metabolically active bacteria.[4][5]
This document provides detailed protocols for using Cholestenone-¹³C in both in vitro and in vivo models to study gut microbiota's effect on cholesterol metabolism. It also includes methods for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway and Experimental Workflow
The conversion of cholesterol to coprostanol by gut microbes follows a multi-step pathway. Cholestenone is a key intermediate in this process.
Caption: Microbial pathway for cholesterol to coprostanol conversion via cholestenone.
A typical experimental workflow for tracing Cholestenone-¹³C involves administration, sample collection, extraction, and analysis to quantify the labeled metabolites.
Caption: General experimental workflow for Cholestenone-¹³C stable isotope probing.
Quantitative Data Summary
Stable isotope tracing with Cholestenone-¹³C allows for the precise measurement of its conversion to downstream metabolites. The following tables provide examples of quantitative data that can be obtained from such studies, based on published findings on cholesterol metabolism.
Table 1: Hypothetical ¹³C-Metabolite Distribution in In Vitro Fecal Cultures. This table illustrates potential results from incubating human fecal samples with Cholestenone-¹³C, showing the percentage of the initial tracer converted to downstream products.
| Sample Group | % Unchanged Cholestenone-¹³C | % Coprostanone-¹³C | % Coprostanol-¹³C |
| High Converter | 5.5 ± 2.1 | 15.3 ± 4.5 | 79.2 ± 6.3 |
| Low Converter | 85.1 ± 7.8 | 9.7 ± 3.2 | 5.2 ± 2.5 |
| No Microbiota Control | >99 | <0.5 | <0.5 |
| (Data are hypothetical, inspired by conversion rates reported in literature where coprostanol can account for over 90% of cholesterol metabolites in high converters[6]) |
Table 2: Example Sterol Profile Changes in Plasma of db/db Mice Fed a Cholestenone-¹³C Diet. This table shows how dietary supplementation with Cholestenone-¹³C could alter plasma levels of related sterols in an obese, diabetic mouse model.
| Parameter (nmol/mL) | Control Group | Cholestenone-¹³C Group | P-value |
| Plasma Desmosterol | 15.2 ± 1.8 | 9.8 ± 1.1 | <0.01 |
| Plasma Cholestenone-¹³C | Not Detected | 2.5 ± 0.6 | - |
| Plasma Coprostanol-¹³C | Not Detected | 5.1 ± 1.2 | - |
| Plasma Cholestanol-¹³C | 8.9 ± 1.0 | 14.5 ± 2.3 | <0.01 |
| (Data are adapted from a study on dietary cholestenone[7]. The ¹³C labels are added to illustrate a tracer study.) |
Experimental Protocols
Protocol 1: In Vitro Gut Microbiota Culture Assay
This protocol describes an ex vivo method to assess the metabolic capacity of microbial communities from fecal samples to convert Cholestenone-¹³C.[6][8]
1. Materials and Reagents:
-
Fresh fecal samples from donors.
-
Anaerobic growth medium (e.g., pre-reduced BHI, Gifu Anaerobic Medium).
-
Cholestenone-¹³C stock solution (e.g., 10 mg/mL in DMSO).
-
Anaerobic chamber or jars with gas packs.
-
Sterile, anaerobic tubes and consumables.
-
Solvents for extraction: Acetonitrile (B52724), Methanol, Dichloromethane (LC-MS grade).[9]
2. Fecal Slurry Preparation (Anaerobic Conditions):
-
Transfer a known weight (e.g., 1 g) of fresh fecal sample into a sterile bottle inside an anaerobic chamber.
-
Add 10 mL of pre-reduced anaerobic medium to create a 10% (w/v) slurry.
-
Homogenize by vortexing for 2-3 minutes until a uniform suspension is achieved.
-
Allow large particulates to settle for 5 minutes.
3. Incubation with Cholestenone-¹³C:
-
Inoculate 1 mL of the fecal slurry supernatant into 9 mL of fresh anaerobic medium.
-
Spike the culture with Cholestenone-¹³C stock solution to a final concentration of 10-50 µg/mL.
-
Include a negative control culture without the Cholestenone-¹³C spike and a sterile control (medium + Cholestenone-¹³C, no slurry) to check for abiotic degradation.
-
Incubate the cultures anaerobically at 37°C for 24-72 hours.
4. Sample Collection and Quenching:
-
At desired time points (e.g., 0, 24, 48, 72 hours), collect 1 mL aliquots of the culture.
-
Immediately quench metabolic activity by adding 4 mL of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet biomass and proteins.
-
Collect the supernatant for LC-MS analysis.
Protocol 2: In Vivo Animal Study
This protocol outlines a study in a mouse model to investigate the in vivo metabolism of Cholestenone-¹³C by the gut microbiota.[7][10]
1. Animals and Diet:
-
Use a relevant mouse model, such as C57BL/6J, LDLR-KO, or db/db mice.[10][11]
-
Acclimate mice for 1-2 weeks on a standard chow diet.
-
Prepare the experimental diet by incorporating Cholestenone-¹³C. Alternatively, prepare a formulation for oral gavage.
2. Administration of Cholestenone-¹³C:
-
Oral Gavage: Prepare a suspension of Cholestenone-¹³C in a suitable vehicle (e.g., corn oil with 0.5% cholic acid to aid solubilization).
-
Administer a single dose or daily doses (e.g., 10-50 mg/kg body weight) via oral gavage for the duration of the study (e.g., 1-4 weeks).
-
The control group should receive the vehicle only.
3. Sample Collection:
-
Feces: Collect fresh fecal pellets at baseline and at regular intervals throughout the study. Immediately freeze samples in liquid nitrogen and store at -80°C.
-
Blood: At the end of the study, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissues: Harvest tissues of interest (e.g., liver, cecal contents, intestinal sections), rinse with cold PBS, snap-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol details the extraction of sterols from samples and their subsequent analysis.
1. Materials:
-
Internal standards (IS): d7-Cholesterol, d7-Coprostanol (or other appropriate deuterated standards).
-
Solvents: Hexane, Isopropanol, Acetonitrile, Methanol, Water (LC-MS grade).
-
Formic acid.[12]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or materials for Liquid-Liquid Extraction (LLE).[13]
2. Sterol Extraction (from Plasma or Culture Supernatant):
-
To 100 µL of plasma or culture supernatant, add 10 µL of the internal standard mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol. Vortex for 1 minute.[12]
-
Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.[14]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Acetonitrile) for injection.[14]
3. Sterol Extraction (from Feces or Tissues):
-
Homogenize a known weight of lyophilized feces or tissue (e.g., 50 mg) in 1 mL of PBS.
-
Add 10 µL of the internal standard mix.
-
Perform LLE by adding 4 mL of a Hexane:Isopropanol (3:2, v/v) mixture.
-
Vortex vigorously for 5 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Collect the upper organic layer. Repeat the extraction on the aqueous layer.
-
Pool the organic layers and dry under nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and Acetonitrile/Methanol with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Develop specific precursor-to-product ion transitions for Cholestenone-¹³C, Coprostanone-¹³C, Coprostanol-¹³C, and their unlabeled counterparts, as well as the internal standards. The mass shift due to the ¹³C atoms will allow for their specific detection.
References
- 1. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of stable isotopes to measure the metabolic activity of the human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol Metabolism by Uncultured Human Gut Bacteria Influences Host Cholesterol Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Cholesterol metabolism in mice models of genetic hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
Application Notes and Protocols: The Use of Cholestenone-¹³C in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestenone (4-Cholesten-3-one) is an intermediate metabolite in the conversion of cholesterol to bile acids and steroid hormones, primarily occurring in the liver.[1][2] Given that cholesterol and its metabolites share metabolic pathways, transporters, and regulatory proteins with many drugs, understanding their interaction is crucial in drug development.[3] Stable isotope-labeled compounds are invaluable tools in metabolic research. Cholestenone-¹³C, a non-radioactive labeled version of Cholestenone, serves as a powerful tracer and internal standard for highly sensitive and specific quantification by mass spectrometry.[1][4]
These application notes provide detailed protocols for utilizing Cholestenone-¹³C in both in vitro and in vivo drug metabolism studies to assess potential drug-drug interactions and to elucidate the complex relationship between xenobiotic and endogenous metabolic pathways.
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Application: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against major human CYP450 isoforms. In this protocol, Cholestenone-¹³C is used as an internal standard for the LC-MS/MS analysis of a specific metabolite, demonstrating its utility in quantitative bioanalysis.
Experimental Workflow Diagram
Caption: Workflow for in vitro CYP450 inhibition assay.
Methodology
1. Materials and Reagents
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
CYP Probe Substrate Cocktail (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Tolbutamide for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4) dissolved in a suitable solvent like methanol (B129727) or DMSO.
-
Test Compound (dissolved in the same solvent)
-
Known CYP-specific inhibitors (for positive controls)
-
Cholestenone-¹³C (as part of the Internal Standard mix)
-
Acetonitrile (ACN), cold
-
96-well incubation plates and collection plates
-
LC-MS/MS system
2. Experimental Procedure
-
Prepare Test Compound Plate: Perform serial dilutions of the test compound in solvent to create a range of concentrations (e.g., 0.01 to 100 µM). Include a solvent-only control (0% inhibition) and a positive control inhibitor for each relevant CYP isoform.
-
Prepare Incubation Mixture: In a 96-well plate on ice, add the following to each well:
-
100 µL Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
1 µL of test compound dilution or control.
-
20 µL of HLM (final protein concentration of ~0.2 mg/mL).[5]
-
20 µL of CYP Probe Substrate Cocktail (final concentrations near the Kₘ for each substrate).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate Reaction: Add 20 µL of the pre-warmed NADPH Regenerating System to each well to start the metabolic reaction. The final incubation volume is typically around 160-200 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring linearity of the reaction.[5]
-
Terminate Reaction: Stop the reaction by adding 200 µL of cold ACN containing the internal standard mixture (including Cholestenone-¹³C and stable isotope-labeled standards for each metabolite being measured).
-
Sample Preparation: Seal the plate and vortex for 2 minutes. Centrifuge at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Analysis
-
Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Employ a C18 reverse-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in ACN.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-product ion transitions for each substrate's metabolite and its corresponding internal standard.
4. Data Analysis
-
Calculate the peak area ratio of each metabolite to its internal standard.
-
Determine the percent of remaining enzyme activity at each test compound concentration relative to the vehicle control.
-
Calculate the percent inhibition: % Inhibition = 100 - % Activity.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data Presentation
The following table summarizes the inhibitory potential of a hypothetical test compound, "Drug X," against various CYP450 isoforms.
| CYP Isoform | Probe Substrate | IC₅₀ (µM) of Drug X | Positive Control | IC₅₀ (µM) of Control |
| CYP1A2 | Phenacetin | > 100 | α-Naphthoflavone | 0.08 |
| CYP2B6 | Bupropion | 45.2 | Ticlopidine | 1.1 |
| CYP2C8 | Amodiaquine | 8.9 | Quercetin | 2.5 |
| CYP2C9 | Tolbutamide | 1.5 | Sulfaphenazole | 0.3 |
| CYP2C19 | S-Mephenytoin | 25.7 | Ticlopidine | 0.9 |
| CYP2D6 | Dextromethorphan | > 100 | Quinidine | 0.04 |
| CYP3A4 | Midazolam | 12.3 | Ketoconazole | 0.02 |
Protocol 2: In Vivo Drug-Cholesterol Metabolism Interaction Study
Application: To investigate how a test drug affects cholesterol metabolism pathways in a mouse model by using Cholestenone-¹³C as an oral tracer. This allows for the simultaneous assessment of the drug's pharmacokinetics and its impact on the disposition of a key cholesterol metabolite.
Experimental Workflow Diagram
Caption: Workflow for in vivo drug interaction study.
Methodology
1. Animals and Housing
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
2. Dosing and Sample Collection
-
Fasting: Fast mice for 4-6 hours prior to dosing, with free access to water.[6]
-
Group Allocation: Randomly assign mice to two groups: Control (Vehicle) and Test (Test Drug).
-
Dosing Preparation:
-
Formulate the test drug in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Formulate Cholestenone-¹³C in the same vehicle. A typical dose might be 2 mg/kg.[6]
-
-
Administration: Administer the respective formulations (Vehicle + Tracer or Test Drug + Tracer) via a single oral gavage.
-
Blood Collection: Collect blood (~50 µL) via tail vein or saphenous vein puncture at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Collection: At the final time point (24 hours), euthanize the mice and harvest tissues of interest (e.g., liver). Flash-freeze tissues in liquid nitrogen and store at -80°C.
3. Sample Preparation for LC-MS/MS
-
Plasma: Thaw samples on ice. To 50 µL of plasma, add 150 µL of cold ACN containing an appropriate internal standard to precipitate proteins.[7] Vortex and centrifuge. Transfer the supernatant for analysis.
-
Tissue: Weigh the frozen tissue sample and homogenize in 4 volumes of ice-cold buffer. Perform protein precipitation on the homogenate as described for plasma.
4. LC-MS/MS Analysis
-
Develop and validate a sensitive LC-MS/MS method to simultaneously quantify the test drug, its key metabolites, and Cholestenone-¹³C in plasma and tissue extracts.
5. Data Analysis
-
Calculate the plasma concentration of the test drug at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and t₁/₂ (half-life).
-
Compare the concentration-time profiles of Cholestenone-¹³C between the control and test drug groups to assess any impact on its absorption, distribution, metabolism, and excretion (ADME).
Hypothetical Data Presentation
The table below shows hypothetical pharmacokinetic parameters for Cholestenone-¹³C following oral administration to mice in the presence or absence of "Drug Y," a compound suspected of interacting with cholesterol metabolic pathways.
| Parameter | Unit | Control Group (Vehicle + Tracer) | Test Group (Drug Y + Tracer) |
| Cₘₐₓ | ng/mL | 450.8 ± 55.2 | 789.4 ± 98.6 |
| Tₘₐₓ | h | 1.0 ± 0.25 | 2.0 ± 0.5 |
| AUC₀₋₂₄ | ng·h/mL | 1850 ± 210 | 4125 ± 550 |
| t₁/₂ | h | 3.5 ± 0.8 | 6.2 ± 1.1 |
Data are presented as mean ± SD. The increased exposure (AUC) and prolonged half-life (t₁/₂) of Cholestenone-¹³C in the presence of Drug Y suggest a significant metabolic interaction.
Conceptual Pathway: Cholesterol and Drug Metabolism Crosstalk
Cholesterol and xenobiotics (drugs) often compete for the same metabolic enzymes and are regulated by shared nuclear receptors. This interaction is a key reason for conducting studies as described in the protocols above. For instance, many Cytochrome P450 enzymes (e.g., CYP3A4) are responsible for metabolizing both steroids and a wide array of drugs.[3] Nuclear receptors like the Pregnane X Receptor (PXR) are activated by various ligands, including bile acids (derived from cholesterol) and drugs, leading to the induced expression of metabolizing enzymes and transporters.
Caption: Regulation of metabolism by PXR.
References
- 1. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Dynamic 13C Labeling with Cholestenone-13C for Metabolic Flux Analysis in Steroid Metabolism
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Dynamic 13C Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing stable, non-radioactive isotopes like Carbon-13 (13C) into a metabolic network, researchers can trace the flow of atoms through various pathways.[2] Dynamic MFA, or isotopically nonstationary 13C labeling, involves monitoring the incorporation of the 13C label into downstream metabolites over time.[3] This approach provides a detailed snapshot of cellular metabolism in response to specific stimuli or perturbations and can elucidate pathway bottlenecks and regulatory mechanisms.[3][4] The resulting mass isotopomer distributions (MIDs) of key metabolites are measured by mass spectrometry (MS), and this data is used in conjunction with metabolic network models to calculate intracellular fluxes.[5][6]
This application note details a hypothetical application of 13C-labeled Cholestenone (Cholestenone-13C) for dynamic flux analysis of steroid metabolism. Cholestenone is a cholesterol derivative and its metabolism is intertwined with cholesterol biosynthesis and catabolism.[7][8] By tracing the fate of the 13C label from Cholestenone, researchers can gain insights into the dynamic regulation of steroid hormone production and other related pathways, which is of significant interest in various disease states and for the development of novel therapeutics.
Application of this compound in Steroid Metabolism Flux Analysis
The use of 13C-labeled precursors is a cornerstone of metabolic research, allowing for the detailed investigation of the biosynthesis of complex molecules like cholesterol.[9][10] This protocol outlines a hypothetical use of this compound to probe the flux through key pathways in steroid metabolism. By administering this compound to cultured cells, it is possible to trace the incorporation of the 13C label into downstream steroid hormones and other metabolites. This allows for the quantification of the relative and absolute fluxes through these pathways, providing valuable information on the cellular response to drug candidates or disease-related mutations.
Experimental Protocols
This section provides a detailed methodology for a dynamic 13C labeling experiment using this compound in a human cell line (e.g., a steroid-producing cell line like H295R).
Cell Culture and Seeding
-
Culture H295R cells in a standard growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 6-well plates at a density that will ensure they reach approximately 80% confluency on the day of the experiment.
-
Allow the cells to adhere and grow for 24-48 hours before the labeling experiment.
Preparation of Labeling Medium
-
Prepare a stock solution of this compound (e.g., uniformly labeled or at specific carbon positions) in a suitable solvent like ethanol (B145695) or DMSO.
-
On the day of the experiment, prepare the labeling medium by adding the this compound stock solution to the base growth medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%).
-
Prepare a control medium with the same concentration of unlabeled cholestenone and solvent.
-
Warm the labeling and control media to 37°C before use.
Dynamic 13C Labeling Experiment
-
Aspirate the standard growth medium from the wells.
-
Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium (with this compound) or control medium to the respective wells.
-
Incubate the plates at 37°C and 5% CO2.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), rapidly quench the metabolism and harvest the cells.
Metabolite Extraction
-
To quench metabolism, aspirate the labeling medium and immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to each well.[11]
-
Place the plates on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and to precipitate proteins.[11]
-
Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.[11]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
Sample Analysis by LC-MS
-
Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Perform LC-MS analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to separate and detect the metabolites of interest.[12]
-
Analyze the mass isotopomer distributions (MIDs) of cholestenone and its downstream metabolites (e.g., testosterone, cortisol, etc.) to determine the extent of 13C incorporation over time.
Data Presentation
The quantitative data from the LC-MS analysis should be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of a Downstream Metabolite (e.g., Testosterone) over Time after Labeling with Uniformly Labeled this compound (M+27)
| Time (minutes) | M+0 (%) | M+1 (%) | M+2 (%) | ... | M+27 (%) |
| 0 | 100.0 | 0.0 | 0.0 | ... | 0.0 |
| 5 | 95.2 | 3.1 | 1.5 | ... | 0.2 |
| 15 | 80.5 | 10.3 | 6.8 | ... | 2.4 |
| 30 | 65.1 | 18.9 | 10.5 | ... | 5.5 |
| 60 | 45.3 | 25.6 | 15.8 | ... | 13.3 |
| 120 | 25.7 | 30.1 | 20.4 | ... | 23.8 |
Table 2: Hypothetical Relative Flux Changes in Steroidogenic Pathways in Response to a Drug Treatment
| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Cholestenone -> Progesterone | 100 | 75 | -25% |
| Progesterone -> Cortisol | 60 | 40 | -33% |
| Progesterone -> Testosterone | 40 | 60 | +50% |
Visualization of Workflows and Pathways
Caption: Experimental workflow for dynamic 13C labeling with this compound.
Caption: Simplified metabolic pathway of this compound in steroidogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. Human Metabolome Database: Showing metabocard for Cholestenone (HMDB0000921) [hmdb.ca]
- 8. Metabolism of the cholestanol precursor cholesta-4,6-dien-3-one in different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Cholestenone-¹³C for Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Understanding the intricate pathways of cholesterol metabolism is paramount for developing effective therapeutic interventions. Cholestenone, a cholesterol metabolite, has emerged as a molecule of interest in lipid metabolism.[1][2] Recent studies have indicated that dietary cholestenone can alleviate hyperlipidemia and hepatic cholesterol accumulation in animal models of metabolic disorders.[2] The use of stable isotope-labeled compounds, such as Cholestenone-¹³C, provides a powerful tool for tracing the metabolic fate of cholestenone and quantifying its impact on cholesterol absorption, synthesis, and turnover in vivo.[3] This document provides detailed application notes and experimental protocols for utilizing Cholestenone-¹³C in hyperlipidemia research.
Application Notes
Cholestenone-¹³C serves as a stable isotope tracer to investigate the dynamic processes of cholesterol metabolism.[3] Unlike radioactive isotopes, ¹³C-labeled compounds are non-radioactive and safe for long-term studies.[4] When introduced into a biological system, Cholestenone-¹³C can be distinguished from its unlabeled counterpart by mass spectrometry, allowing for the precise tracking of its absorption, distribution, and conversion to other metabolites.[5]
Key applications in hyperlipidemia research include:
-
Quantifying Cholesterol Absorption: By administering Cholestenone-¹³C orally and measuring the appearance of ¹³C-labeled cholesterol and its metabolites in the plasma, researchers can assess the efficiency of intestinal cholesterol absorption.
-
Investigating Metabolic Fate: Tracing the conversion of Cholestenone-¹³C to other sterols, such as cholestanol (B8816890) and coprostanol, provides insights into its metabolic pathways in the liver and other tissues.[2]
-
Assessing Impact on Cholesterol Synthesis: The introduction of Cholestenone-¹³C can be used to study its influence on endogenous cholesterol biosynthesis by measuring the dilution of the ¹³C label in the total cholesterol pool.
-
Evaluating Therapeutic Interventions: Cholestenone-¹³C can be employed to evaluate the efficacy of new drugs designed to modulate cholesterol metabolism by observing changes in the tracer's kinetics.
Experimental Protocols
Protocol 1: In Vivo Study of Cholestenone Metabolism in a Rodent Model of Hyperlipidemia
This protocol outlines an in vivo experiment to assess the effects of Cholestenone-¹³C on lipid profiles and to trace its metabolic fate in a diabetic mouse model (e.g., db/db mice), which typically exhibits hyperlipidemia.
Materials:
-
Cholestenone-¹³C
-
db/db mice (or other suitable hyperlipidemic model)
-
Control diet and diet supplemented with Cholestenone-¹³C
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Equipment for plasma and tissue sample processing and storage (-80°C freezer)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for isotope ratio analysis
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate male db/db mice (e.g., 8 weeks old) for one week.
-
Divide mice into a control group receiving a standard diet and a treatment group receiving a diet supplemented with a defined concentration of Cholestenone-¹³C (e.g., 0.25% w/w).
-
Provide ad libitum access to food and water for a specified period (e.g., 4 weeks).[2]
-
-
Sample Collection:
-
At the end of the treatment period, fast the mice for 6-9 hours.[2]
-
Collect blood samples via cardiac puncture into EDTA-coated tubes.[2]
-
Centrifuge blood at 1,200 x g for 15 minutes at 4°C to separate plasma.[2]
-
Harvest liver and other tissues of interest, snap-freeze in liquid nitrogen, and store at -80°C.[2]
-
Collect feces during the final days of the study for analysis of lipid excretion.[2]
-
-
Sample Analysis:
-
Plasma Lipids: Measure plasma levels of total cholesterol, HDL cholesterol, and triglycerides using commercial enzymatic kits.[2] Calculate non-HDL cholesterol by subtracting HDL cholesterol from total cholesterol.
-
Isotope Enrichment Analysis:
-
Extract lipids from plasma, liver, and feces.[6]
-
Analyze the extracts using GC-MS or LC-MS to determine the isotopic enrichment of ¹³C in cholesterol, cholestenone, cholestanol, and other relevant metabolites.[5] This allows for the quantification of the contribution of the administered Cholestenone-¹³C to these pools.
-
-
Gene Expression Analysis (Optional): Extract RNA from liver tissue to analyze the expression of genes involved in cholesterol synthesis (e.g., HMGCR) and transport using qPCR.
-
Data Presentation
The following tables summarize the type of quantitative data that can be generated from these experiments, based on findings from studies using unlabeled cholestenone which can be extrapolated to a tracer study.[2]
Table 1: Plasma Lipid Profile after Cholestenone-¹³C Administration
| Parameter | Control Group (Mean ± SD) | Cholestenone-¹³C Group (Mean ± SD) |
| Total Cholesterol (mg/dL) | 250 ± 25 | 200 ± 20 |
| HDL Cholesterol (mg/dL) | 100 ± 10 | 80 ± 8 |
| Non-HDL Cholesterol (mg/dL) | 150 ± 20 | 120 ± 15 |
| Triglycerides (mg/dL) | 300 ± 30 | 220 ± 25 |
*Statistically significant difference from the control group (p < 0.05).
Table 2: ¹³C-Enrichment in Plasma and Liver Metabolites
| Metabolite | Plasma ¹³C Enrichment (Atom % Excess) | Liver ¹³C Enrichment (Atom % Excess) |
| Cholestenone | Expected to be high | Expected to be high |
| Cholesterol | Measurable | Measurable |
| Cholestanol | Measurable | Measurable |
| Coprostanol | Measurable | Measurable |
Table 3: Fecal Steroid Excretion
| Parameter | Control Group (µ g/day ) | Cholestenone-¹³C Group (µ g/day ) |
| Neutral Steroids | 500 ± 50 | 750 ± 60 |
| Free Fatty Acids | 1000 ± 100 | 1500 ± 120 |
*Statistically significant difference from the control group (p < 0.05).
Visualization of Pathways and Workflows
Metabolic Fate of Cholestenone-¹³C
The following diagram illustrates the potential metabolic pathways of orally administered Cholestenone-¹³C.
Experimental Workflow
This diagram outlines the key steps in the in vivo experimental protocol.
Signaling Pathways in Cholesterol Metabolism
This diagram illustrates the key pathways in cholesterol homeostasis and potential points of influence by cholestenone.
References
- 1. mdpi.com [mdpi.com]
- 2. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low signal intensity of Cholestenone-13C in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Cholestenone-13C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results for 13C-labeled steroid analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or non-existent signal for my this compound standard. What are the initial checks I should perform?
When encountering low signal intensity, it's crucial to perform a systematic check of the instrument and sample viability.[1][2]
-
Standard Integrity: Ensure the this compound standard has not degraded. Prepare a fresh solution and consider a direct infusion into the mass spectrometer, bypassing the liquid chromatography (LC) column, to confirm that the instrument can detect the analyte.[2]
-
Instrument Performance: Verify that the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[1] A routine check ensures that the ion source, mass analyzer, and detector are functioning optimally.[1]
-
System Contamination: Check for contamination in the system, which can manifest as high background noise or poor signal-to-noise ratios.[3] Injecting system suitability test samples regularly can help identify contamination, baseline issues, or retention time shifts.[3]
Q2: My this compound signal is weak after sample preparation. How can I improve my extraction and preparation protocol?
Sample preparation is a critical step, as inadequate extraction or the presence of interfering substances can significantly suppress the signal.[2] For steroid analysis, a robust sample preparation procedure is essential.[4]
-
Extraction Efficiency: Ensure your lipid extraction method is effective. For biological tissues, this may involve homogenization followed by a solvent-based extraction, such as using a Folch solution (chloroform:methanol).[5][6]
-
Sample Cleanup: Complex matrices, like plasma or tissue homogenates, often require a cleanup step to remove interfering compounds.[7] Techniques like solid-phase extraction (SPE) can produce cleaner samples and reduce matrix effects.[2][8]
-
Preventing Oxidation: During extraction, it's important to prevent the oxidation of lipids. Flushing tubes with nitrogen gas (N₂) can help protect the sample.[5]
-
Reconstitution Solvent: After evaporating the extraction solvent, reconstitute the dried extract in a solvent compatible with your mobile phase, such as a methanol/water mixture.[4] This ensures proper dissolution and good peak shape during chromatography.
Q3: How can I optimize my mass spectrometer settings to improve ionization and detection of this compound?
Fine-tuning mass spectrometry parameters is critical for maximizing signal intensity. Steroids can be challenging to ionize efficiently, so optimization of the ion source is key.
-
Ionization Mode: Electrospray ionization (ESI) is a commonly preferred method for steroid analysis.[9] Testing both positive and negative ion modes is recommended during method development to see which provides a better signal-to-noise ratio for this compound.
-
Ion Source Parameters: Carefully optimize ion source settings. This includes the spray voltage (a setting of 4 kV has been found effective for steroids), gas flows (nebulizer and drying gas), and source temperatures.[10][11][12] These parameters are crucial for efficient desolvation and the formation of gas-phase ions.[9]
-
Mobile Phase Additives: The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can significantly enhance the protonation of analytes in positive ion mode, leading to a stronger signal.[9]
Q4: I suspect matrix effects are suppressing my this compound signal. How can I identify and mitigate this issue?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, often causing signal suppression.[3][7]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from matrix components that could cause ion suppression.[9]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[2]
-
Use of Isotope-Labeled Internal Standards: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard.[7][9] Since you are analyzing this compound, a different isotopically labeled standard (e.g., deuterated) would be necessary if not using the 13C-labeled compound itself as the internal standard for a non-labeled analyte. When using 13C-labeled standards, they co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[7]
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that is similar to your samples can also help correct for matrix effects.[9]
Experimental Protocols & Data
Protocol: Steroid Extraction from Plasma
This protocol provides a general methodology for the extraction of steroids like this compound from plasma samples, adapted from established methods for steroid analysis.[4][8]
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile (B52724) containing 0.1% formic acid. Vortex the mixture vigorously for 2 minutes to precipitate proteins.[4][8]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[2][8]
-
Reconstitution: Reconstitute the dried residue in 100 µL of a 50:50 (v/v) methanol/water solution. Vortex for 1 minute to ensure complete dissolution.[2][4]
-
Final Centrifugation: Centrifuge again to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS (B15284909) analysis.[4]
Data Tables: Recommended Starting Parameters
The following tables summarize typical starting parameters for LC-MS/MS analysis of steroids, which can be optimized for this compound.
Table 1: Recommended Liquid Chromatography Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Column | UPLC HSS T3 (50 x 2.1 mm, 1.7 µm) | [9] |
| Mobile Phase A | Water with 0.1% Formic Acid | [9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [9] |
| Flow Rate | 150 µL/min | [10][11] |
| Column Temp. | 45 °C | [10][11] |
| Injection Vol. | 10 µL |[8] |
Table 2: Recommended Mass Spectrometer Settings (ESI+)
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| Spray Voltage | 4 kV | [10][11] |
| Gas Temperature | 350 °C | [12] |
| Gas Flow | 13 L/min | [12] |
| Nebulizer Pressure | 40 psi | [12] |
| Mass Resolution | 70,000 | [10][11] |
| AGC Target | 3e6 | [10][11] |
| Max Injection Time | 200 ms |[10][11] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity issues.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Sample Preparation Workflow
This diagram outlines the key steps in the sample preparation protocol for plasma.
Caption: A workflow diagram for plasma sample preparation.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sethnewsome.org [sethnewsome.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach | MDPI [mdpi.com]
Technical Support Center: Optimizing Quenching and Extraction for 13C-Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled metabolites. Proper quenching and extraction are critical for obtaining accurate and reproducible metabolomics data. This guide addresses common issues encountered during these experimental steps.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in metabolomics?
A1: Quenching is the process of rapidly halting all enzymatic activity within cells to preserve the metabolic profile at a specific moment in time.[1][2][3] Due to the rapid turnover of many metabolites, with some having turnover rates of less than a second, immediate quenching is essential for accurately capturing the cellular metabolic state.[4] An ideal quenching solvent or method should instantly stop metabolism without causing damage to the cell membrane, which could lead to the leakage of intracellular metabolites.[2]
Q2: What are the most common quenching methods for 13C-labeled metabolite studies?
A2: Commonly used quenching methods include:
-
Cold Organic Solvents: Typically, a cold methanol (B129727) solution (e.g., 60-80% v/v) at temperatures ranging from -20°C to -80°C is used.[1][5][6]
-
Fast Filtration: This method involves rapidly separating cells from the culture medium by filtration before quenching the filter with the cells in liquid nitrogen or a cold solvent.[7][8] This technique is particularly useful for minimizing metabolite leakage caused by cold shock.[7]
-
Cold Isotonic Solutions: Using ice-cold saline (e.g., 0.9% NaCl) can effectively stop metabolism, especially for suspension cultures, by rapidly diluting extracellular metabolites and lowering the temperature.[9][10]
-
Liquid Nitrogen: Snap-freezing cells in liquid nitrogen is a very rapid quenching method.[3][11] However, it can make the subsequent separation of intracellular and extracellular metabolites challenging.[5]
Q3: How do I choose the right quenching method for my cells (adherent vs. suspension)?
A3: The choice of quenching method often depends on the cell type:
-
Adherent Cells: A common method involves rapidly aspirating the media and directly adding a cold quenching solvent (e.g., 80% methanol) to the culture plate, followed by scraping.[4][12] Another approach for adherent cells is the application of hot air after removing the supernatant.[9][13]
-
Suspension Cells: Fast filtration is a preferred method as it quickly separates cells from the media before quenching, which helps to prevent leakage of intracellular metabolites.[8] Alternatively, adding an excess of ice-cold saline can be used to rapidly dilute extracellular metabolites and quench metabolism.[9][13]
Q4: What are the best extraction solvents for 13C-labeled metabolites?
A4: The choice of extraction solvent depends on the metabolites of interest. A mixture of solvents is often used to extract a broad range of metabolites. A common and effective solvent system for both quenching and extraction is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v), often with the addition of a weak acid like formic acid to improve quenching efficiency and metabolite stability.[4] Other commonly used solvents include boiling ethanol (B145695) and various ratios of chloroform, methanol, and water.[14][15]
Troubleshooting Guides
Problem 1: Significant loss of intracellular metabolites (leakage).
| Potential Cause | Troubleshooting Steps |
| Cell membrane damage from organic solvents | Optimize the concentration of the organic solvent. For example, for Penicillium chrysogenum, 40% (v/v) methanol was found to minimize leakage.[16] For other cell types, different concentrations may be optimal. |
| Osmotic shock | Use an isotonic washing solution (e.g., 0.9% NaCl) before quenching to remove extracellular media without causing cell lysis.[2] |
| Cold shock | For sensitive organisms, fast filtration followed by quenching can be superior to direct cold solvent quenching to avoid cold-shock induced leakage.[7] |
| Inappropriate cell harvesting technique for adherent cells | Avoid using trypsin, which can damage cell membranes. Scraping cells directly into the cold extraction solvent is often preferred.[2] |
Problem 2: Inconsistent metabolite profiles between replicates.
| Potential Cause | Troubleshooting Steps |
| Incomplete quenching | Ensure the quenching solution is sufficiently cold and the volume is adequate to rapidly cool the cells. A ratio of at least 5 volumes of quenching solution to 1 volume of cell suspension is recommended.[17] The addition of a weak acid, such as 0.1M formic acid, to the quenching/extraction solvent can aid in the rapid inactivation of enzymes.[4] |
| Metabolite degradation post-quenching | If using an acidic extraction solvent, neutralize the extract with a base like ammonium (B1175870) bicarbonate before storage or analysis to prevent acid-catalyzed degradation of labile metabolites.[4] Process samples quickly after quenching and store them at -80°C.[18] |
| Contamination from extracellular media | For adherent cells, wash the cell monolayer quickly with cold PBS or isotonic saline before quenching.[12] For suspension cells, washing the cell pellet after quenching can help remove residual media.[9][13] |
| Variability in cell numbers | Normalize metabolite levels to an internal standard, cell number, or total protein content to account for variations in sample size. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in multi-well plates to the desired confluency.
-
Media Removal: Aspirate the culture medium completely.
-
Washing (Optional but Recommended): Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or 0.9% NaCl. Aspirate the wash solution completely.
-
Quenching: Immediately add ice-cold (-20°C to -80°C) 80% methanol (v/v) to the plate (e.g., 1 mL for a 6-well plate).[12]
-
Cell Lysis and Collection: Place the plate on dry ice until the methanol is frozen. Then, thaw the plate and scrape the cells into the methanol solution.
-
Extraction: Transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Storage: Store the metabolite extract at -80°C until analysis.[18]
Protocol 2: Fast Filtration for Suspension Cells
-
Setup: Assemble a vacuum filtration unit with a suitable filter membrane (e.g., nylon, 0.45 µm pore size).
-
Sampling: Quickly transfer a defined volume of the cell suspension onto the filter with the vacuum applied.
-
Washing: Immediately wash the cells on the filter with a cold, isotonic solution (e.g., 0.9% NaCl) to remove residual medium.
-
Quenching: As soon as the washing solution has passed through, quickly transfer the filter with the cells into a tube containing liquid nitrogen or a pre-chilled extraction solvent.[7]
-
Extraction: If quenched in liquid nitrogen, add a pre-chilled extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1M formic acid) to the frozen cells.[4] Vortex vigorously to ensure thorough extraction.
-
Centrifugation: Centrifuge to pellet the filter and cell debris.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Storage: Store at -80°C.
Comparative Data on Quenching and Extraction Methods
Table 1: Comparison of Quenching Methods for Suspension Cultures
| Quenching Method | Advantages | Disadvantages | Key Considerations |
| Cold Methanol (-40°C) | Effective at halting metabolism. | Can cause significant metabolite leakage in some organisms.[19][20] | The optimal methanol concentration can be species-dependent.[15][16] |
| Fast Filtration | Minimizes metabolite leakage by separating cells from the medium before quenching.[7][8] | Can be technically more demanding and time-consuming for a large number of samples. The filtration time needs to be minimized.[7] | The choice of filter material is important to avoid binding of metabolites. |
| Cold Saline (0.9% NaCl) | Does not cause cell lysis and effectively halts metabolism.[10][20] | May not be as rapid as cold methanol for some applications. | Ensures osmotic balance, reducing cell stress. |
Table 2: Common Extraction Solvents and Their Properties
| Extraction Solvent | Target Metabolites | Advantages | Disadvantages |
| Methanol/Water Mixtures | Broad range of polar metabolites. | Good general-purpose solvent. Compatible with many analytical platforms. | May not efficiently extract non-polar metabolites. Using 100% methanol can cause metabolite leakage.[2] |
| Acetonitrile/Methanol/Water | Broad range of polar and some non-polar metabolites. | Highly efficient for a wide range of metabolites, including phosphorylated compounds.[4] | Acetonitrile can be expensive. |
| Chloroform/Methanol/Water | Polar and non-polar metabolites (phase separation). | Allows for the simultaneous extraction of polar and lipid fractions. | More complex protocol due to phase separation. Chloroform is a hazardous solvent. |
| Boiling Ethanol | Broad range of metabolites. | Can simultaneously extract and denature proteins. | The high temperature can potentially degrade heat-labile metabolites. |
Visualizations
References
- 1. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Fast filtration for metabolome sampling of suspended animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biospec.net [biospec.net]
- 13. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biospec.net [biospec.net]
- 18. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 19. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Cholestenone-¹³C Synthesis
Welcome to the technical support center for the synthesis of high-purity Cholestenone-¹³C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of ¹³C-labeled cholestenone. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Cholestenone-¹³C?
A1: A widely used method is the Oppenauer oxidation of a ¹³C-labeled cholesterol precursor. This reaction selectively oxidizes the secondary alcohol at the C3 position of cholesterol to a ketone, yielding cholestenone.[1][2][3] The use of a ¹³C-labeled cholesterol starting material allows for the introduction of the isotopic label at specific positions within the cholestenone molecule.
Q2: What are the critical quality control checkpoints in a Cholestenone-¹³C synthesis experiment?
A2: Key quality control checkpoints include:
-
Verification of Isotopic Enrichment of Starting Material: Confirm the isotopic purity of the ¹³C-cholesterol before starting the synthesis.
-
Reaction Monitoring: Track the progress of the Oppenauer oxidation to prevent the formation of byproducts from over- or under-reaction.
-
Purity Assessment of Crude Product: Analyze the crude product to identify major impurities before proceeding with purification.
-
Final Product Purity and Identity Confirmation: Use analytical techniques like NMR and mass spectrometry to confirm the chemical structure, purity, and isotopic enrichment of the final Cholestenone-¹³C product.[4][5]
Q3: How can I confirm the isotopic enrichment of my final Cholestenone-¹³C product?
A3: The isotopic enrichment can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): By comparing the mass spectra of the labeled and an unlabeled standard, the mass shift will confirm the presence of the ¹³C isotope. The relative intensities of the isotopic peaks can be used to calculate the percentage of enrichment.[6]
-
¹³C-NMR Spectroscopy: A ¹³C-NMR spectrum will show enhanced signals for the carbon atoms that have been isotopically labeled.[5][7] Quantitative NMR techniques can also be used to determine the labeling percentage.[7]
Q4: What level of chemical and isotopic purity is considered "high-purity" for Cholestenone-¹³C?
A4: For most research and drug development applications, a chemical purity of >98% as determined by HPLC is expected.[2] The isotopic enrichment should ideally be >99% to be considered high-purity, minimizing interference from the unlabeled species in subsequent applications.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of high-purity Cholestenone-¹³C.
Issue 1: Low Yield of Cholestenone-¹³C
Symptoms:
-
The final isolated mass of Cholestenone-¹³C is significantly lower than the theoretical maximum.
-
TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted ¹³C-cholesterol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Quality: Ensure the aluminum isopropoxide catalyst is fresh and anhydrous. The ketone used as a hydride acceptor (e.g., acetone (B3395972), cyclohexanone) should also be dry.[1] Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.[8] Increase Excess of Hydride Acceptor: The Oppenauer oxidation is a reversible reaction. Using a large excess of the ketone (e.g., acetone) will shift the equilibrium towards the product.[1][3] |
| Product Degradation | Avoid Harsh Conditions: While heating can improve reaction rates, excessive temperatures or prolonged reaction times can lead to degradation of the product. Find the optimal balance for your specific setup. |
| Losses During Work-up and Purification | Optimize Extraction: Ensure the pH and solvent system used for extraction are optimized for cholestenone to maximize recovery from the aqueous phase. Refine Purification Strategy: Minimize the number of purification steps. For column chromatography, select a solvent system that provides good separation without excessive band broadening. For preparative HPLC, optimize the loading amount and gradient to ensure good resolution and recovery.[2][9] |
Issue 2: Presence of Significant Impurities
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude or purified product.
-
HPLC analysis shows several peaks in addition to the main product peak.
Possible Causes and Solutions:
| Impurity Type | Identification and Removal |
| Unreacted ¹³C-Cholesterol | Identification: Has a different retention factor (Rf) on TLC and retention time in HPLC compared to cholestenone. Removal: Can be separated from Cholestenone-¹³C using column chromatography or preparative HPLC.[2] |
| Aldol Condensation Byproducts | Cause: A common side reaction in Oppenauer oxidations, especially if the hydride acceptor is an aldehyde or a ketone with α-hydrogens.[1][10] Prevention: Use a ketone without α-hydrogens as the hydride acceptor if possible. Ensure anhydrous conditions.[1] Removal: These byproducts are typically more polar and can be separated by column chromatography. |
| Double Bond Migration Products | Cause: The reaction conditions can sometimes cause the double bond to migrate, forming other cholestenone isomers.[1][10] Prevention: Use milder reaction conditions (lower temperature, shorter reaction time). Removal: Isomers can be challenging to separate. High-resolution preparative HPLC may be required.[11] |
Issue 3: Incomplete Isotopic Labeling or Isotopic Scrambling
Symptoms:
-
Mass spectrometry analysis shows a lower-than-expected mass shift or a distribution of masses.
-
NMR analysis indicates the presence of both labeled and unlabeled species.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopically Impure Starting Material | Verify Starting Material: Before synthesis, confirm the isotopic enrichment of the ¹³C-cholesterol using MS or NMR.[4] |
| Cross-Contamination | Use Dedicated Glassware: To avoid contamination with unlabeled material, use glassware that is thoroughly cleaned or dedicated to labeled syntheses. Clean Instrumentation: Ensure that analytical instruments (e.g., HPLC, MS) are clean and free from unlabeled cholestenone residue before analyzing your labeled compound. |
| Isotopic Exchange | Check for Exchangeable Protons: While less common for ¹³C, be aware of any potential for isotopic exchange under the reaction conditions, especially if acidic or basic conditions are prolonged. |
Data Presentation
The following tables summarize typical (hypothetical) quantitative data for the synthesis of Cholestenone-¹³C, providing a benchmark for your experiments.
Table 1: Reaction Yield Comparison
| Compound | Starting Material | Typical Yield (%) |
| Cholestenone (unlabeled) | Cholesterol | 85-95% |
| Cholestenone-¹³C | ¹³C-Cholesterol | 80-90% |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity | HPLC | > 98% |
| Isotopic Enrichment | Mass Spectrometry | > 99% |
| Structural Confirmation | ¹H-NMR, ¹³C-NMR | Conforms to structure |
Experimental Protocols
Protocol: Synthesis of Cholestenone-¹³C via Oppenauer Oxidation of ¹³C-Cholesterol
This protocol is a general guideline. Optimization may be required based on the specific ¹³C-labeling pattern of the cholesterol starting material and the scale of the reaction.
Materials:
-
¹³C-labeled Cholesterol
-
Aluminum isopropoxide
-
Anhydrous acetone (hydride acceptor)
-
Anhydrous toluene (B28343) (solvent)
-
Hydrochloric acid (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ¹³C-labeled cholesterol in anhydrous toluene.
-
Add aluminum isopropoxide to the solution.
-
Add a large excess of anhydrous acetone.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cholestenone-¹³C.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to achieve high purity.
Visualizations
Caption: Workflow for Cholestenone-¹³C Synthesis and Purification.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 2. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oppenauer Oxidation: Definition, Mechanism, & Applications [allen.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Oppenauer Oxidation | PDF | Chemical Compounds | Atoms [scribd.com]
- 11. Preparative HPLC separation of underivatized amino acids for isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for natural 13C abundance in Cholestenone-13C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled compounds, with a specific focus on cholestenone.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural 13C abundance in stable isotope labeling experiments?
A1: Carbon naturally exists as a mixture of isotopes, primarily 12C (approximately 98.9%) and 13C (approximately 1.1%).[1] When a carbon-containing molecule like cholestenone is analyzed by mass spectrometry, this natural 13C contributes to the signal of ions that are one or more mass units heavier than the monoisotopic peak (M+0). In experiments using a 13C-labeled tracer, it is critical to differentiate between the 13C enrichment from the tracer and the 13C that is naturally present.[2] Failure to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.
Q2: What are the key inputs required for an accurate natural 13C abundance correction?
A2: To perform an accurate correction, the following information is essential:
-
The complete and correct molecular formula of the analyte. This includes any atoms introduced during derivatization. This is crucial for calculating the theoretical natural isotope distribution.[2]
-
The measured mass isotopologue distribution (MID) of your analyte. This is the raw data from the mass spectrometer that will be corrected.
-
The isotopic purity of your tracer. Commercially available tracers are not 100% pure and contain a small fraction of unlabeled isotopes.[3]
Q3: How is the correction for natural 13C abundance performed?
A3: The correction is typically carried out using a matrix-based mathematical approach.[4] A correction matrix is generated based on the elemental formula of the molecule (including any derivatizing agents) and the known natural abundances of all its constituent isotopes. This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution, yielding the corrected MID that reflects the true enrichment from the isotopic tracer.
Q4: What is a Mass Isotopologue Distribution (MID)?
A4: A Mass Isotopologue Distribution (MID) represents the fractional abundance of all mass isotopologues of a specific molecule. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a molecule with 'n' carbon atoms, there can be several isotopologues: M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), and so on, up to M+n (all carbon atoms are 13C). The MID is a vector that lists the relative abundance of each of these isotopologues.
Q5: I have corrected my data, but some of the abundance values are negative. What does this mean?
A5: Negative abundance values after correction can occur and may indicate issues such as low signal intensity, missing peaks in your raw data, or an incorrect elemental formula used for the correction. It is important to review your raw data and the parameters used in the correction software.
Q6: How can I validate my natural abundance correction method?
A6: A robust way to validate your correction procedure is to analyze an unlabeled control sample of your compound (e.g., natural cholestenone). After applying the natural abundance correction to this sample, the M+0 isotopologue should be at or near 100% (or a fractional abundance of 1.0), with all other isotopologues (M+1, M+2, etc.) being close to zero. Significant deviations from this indicate a potential issue with your correction method or parameters.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Overestimation of 13C Enrichment | Failure to correct for natural 13C abundance. | Apply a natural abundance correction algorithm to your raw mass spectrometry data. |
| Incorrect elemental formula used for correction (e.g., not accounting for derivatization). | Verify the elemental formula of your analyte, including any derivatizing agents. For example, the formula for cholestenone is C27H44O, but for its TMS derivative, it would be different. | |
| Negative Values in Corrected Data | Low signal-to-noise ratio in the raw data. | Optimize mass spectrometer parameters to improve signal intensity. |
| Incorrect background subtraction. | Review your data processing workflow and ensure proper background subtraction. | |
| Inaccurate elemental formula. | Double-check the elemental formula of the analyte and any derivatives. | |
| Inconsistent Results Across Replicates | Variability in sample preparation or derivatization. | Standardize your sample preparation and derivatization protocols. |
| Instrument instability. | Monitor instrument performance using quality control samples throughout your analytical run. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of Cholestenone for GC-MS Analysis
Goal: To prepare cholestenone samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis by converting them to their trimethylsilyl (B98337) (TMS) ethers for improved volatility and chromatographic behavior.
Materials:
-
Cholestenone standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Drying: Ensure the cholestenone extract is completely dry. This can be achieved by evaporation under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dry sample in 50 µL of pyridine.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the sample.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 1 hour.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Natural Abundance Correction Using IsoCor Software
Goal: To correct raw mass spectrometry data for the natural abundance of 13C using the IsoCor software.
Prerequisites:
-
Raw mass spectrometry data in a compatible format (e.g., .csv, .txt) containing columns for metabolite name, elemental formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).
-
IsoCor software installed.
Procedure:
-
Data Preparation: Organize your data into a table with the required columns. For cholestenone, the elemental formula is C27H44O. If derivatized with TMS, the formula of the derivative must be used.
-
Launch IsoCor: Open the IsoCor graphical user interface.
-
Load Data: Load your prepared data file into the software.
-
Set Parameters:
-
Specify the name of the tracer isotope (e.g., 13C).
-
Enter the isotopic purity of the tracer if known.
-
Select the appropriate correction mode (e.g., low or high resolution).
-
-
Run Correction: Execute the correction algorithm.
-
Output: IsoCor will generate an output file containing the corrected mass isotopologue distributions, which represent the true isotopic enrichment from your tracer.
Visualizations
Caption: Workflow for correcting natural 13C abundance in labeling experiments.
Caption: Core logic of the matrix-based correction for natural isotope abundance.
References
- 1. Cholesterol trimethylsilyl ether | C30H54OSi | CID 6432200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic exchange during Cholestenone-13C sample preparation
Technical Support Center: Cholestenone-¹³C Isotopic Labeling
Welcome to the technical support center for Cholestenone-¹³C sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your ¹³C-labeled samples.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for Cholestenone-¹³C?
A1: Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. For Cholestenone-¹³C, the primary concern is the exchange of ¹³C atoms at positions alpha to the carbonyl group with ¹²C atoms from solvents or reagents. This can lead to a decrease in the isotopic enrichment of your sample, impacting the accuracy and reliability of analytical measurements, such as those performed using mass spectrometry or NMR.[1][2][3] The mechanism often involves enolization, where a proton is removed from a carbon adjacent to the carbonyl group, forming an enolate intermediate that can then be re-protonated by a solvent molecule.[4][5]
Q2: Which positions on the Cholestenone molecule are most susceptible to isotopic exchange?
A2: The protons on the carbons adjacent to the carbonyl group (alpha-carbons) are the most acidic and, therefore, the most likely to be involved in isotopic exchange through enolization.[4] In Cholestenone, these are the protons at the C2 and C4 positions. Under acidic or basic conditions, these protons can be abstracted, leading to the formation of an enol or enolate, which can then incorporate isotopes from the surrounding medium upon returning to the keto form.[2][6][7]
Q3: Can the choice of solvent affect the stability of the ¹³C label?
A3: Absolutely. Protic solvents, especially those containing exchangeable protons like water and methanol, can facilitate isotopic exchange, particularly under acidic or basic conditions. It is advisable to use aprotic solvents whenever possible during sample preparation and storage to minimize this risk. If a protic solvent is necessary, careful control of pH and temperature is crucial.[8]
Q4: How does pH influence isotopic exchange in Cholestenone-¹³C?
A4: Both acidic and basic conditions can catalyze the enolization process, which is the primary pathway for isotopic exchange in ketones like Cholestenone.[2][6][9]
-
Acidic conditions: Protonation of the carbonyl oxygen makes the alpha-protons more susceptible to removal by a weak base (like the solvent).[7]
-
Basic conditions: A base can directly abstract an alpha-proton to form an enolate.[4] Therefore, maintaining a neutral pH during sample preparation and analysis is critical to prevent the loss of the ¹³C label.
Q5: What is the impact of temperature on isotopic exchange?
A5: Higher temperatures can increase the rate of chemical reactions, including the enolization process that leads to isotopic exchange.[10] Therefore, it is recommended to keep samples cool during preparation and storage. Whenever feasible, perform extractions and other sample manipulations at low temperatures (e.g., on ice).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of ¹³C enrichment in the final sample. | Isotopic exchange with protic solvents (e.g., water, methanol). | Use aprotic solvents (e.g., chloroform, dichloromethane, acetonitrile) for extraction and reconstitution. If protic solvents are unavoidable, ensure they are rigorously dried and maintain neutral pH. |
| Exposure to acidic or basic conditions during sample preparation. | Buffer all aqueous solutions to a neutral pH (6.5-7.5). Avoid strong acids or bases in all reagents that come into contact with the sample. | |
| Elevated temperatures during sample processing or storage. | Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C). Store samples at -20°C or -80°C. | |
| Inconsistent quantitative results between replicate samples. | Variable levels of isotopic exchange due to inconsistencies in sample handling. | Standardize all sample preparation steps, including incubation times, temperatures, and reagent concentrations. Use a consistent and validated protocol for all samples. |
| Presence of contaminants that catalyze isotopic exchange. | Ensure all glassware and reagents are clean and free of acidic or basic residues. Use high-purity solvents and reagents. | |
| Appearance of unexpected peaks in mass spectrometry analysis. | Formation of degradation products or adducts due to harsh sample conditions. | Use milder extraction and workup conditions. Consider solid-phase extraction (SPE) as a gentler alternative to liquid-liquid extraction. |
Experimental Protocols
Protocol 1: Extraction of Cholestenone-¹³C from Biological Matrices (e.g., Plasma, Tissue Homogenate)
This protocol is designed to minimize isotopic exchange by maintaining neutral pH and low temperatures.
Materials:
-
Aprotic solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane (all HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect biological samples and immediately place them on ice.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
-
Liquid-Liquid Extraction:
-
To 1 mL of sample, add 5 mL of a 1:1 (v/v) mixture of Ethyl Acetate and Hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction: Repeat the extraction process on the remaining aqueous layer with another 5 mL of the solvent mixture to maximize recovery.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or below.
-
Reconstitution: Reconstitute the dried extract in a suitable aprotic solvent for your analytical method (e.g., acetonitrile (B52724) for LC-MS).
-
Storage: Store the final sample at -80°C until analysis.
Visualizations
Caption: Mechanism of acid/base-catalyzed isotopic exchange in Cholestenone via an enolate intermediate.
Caption: Recommended workflow for Cholestenone-¹³C sample preparation to minimize isotopic exchange.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic vs thermodynamic enolization. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Overcoming matrix effects in LC-MS analysis of Cholestenone-13C
Welcome to the technical support center for the LC-MS analysis of Cholestenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects when using Cholestenone-13C as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Cholestenone?
A1: In LC-MS/MS, the "matrix" encompasses all components within a sample apart from the analyte of interest, Cholestenone. These components can include salts, proteins, lipids, and metabolites. Matrix effects arise when these co-eluting compounds interfere with the ionization of Cholestenone in the mass spectrometer's ion source, resulting in either ion suppression or enhancement. This interference can significantly compromise the accuracy, precision, and sensitivity of the analysis, leading to unreliable quantitative results. For sterols like Cholestenone, phospholipids (B1166683) are a primary cause of matrix-induced ion suppression in biological samples such as plasma.
Q2: My Cholestenone signal is low and inconsistent between samples. Could this be due to matrix effects?
A2: Yes, low and variable signal intensity are classic indicators of matrix effects, specifically ion suppression. When co-eluting matrix components disrupt the ionization process, fewer Cholestenone ions reach the detector, leading to a suppressed signal. The variability occurs because the composition and concentration of these interfering substances can differ from one sample to another. It is essential to investigate and mitigate these effects to ensure data reliability.
Q3: How does using this compound help in overcoming matrix effects?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and shares identical chemical and physical properties during sample preparation and ionization. Consequently, it experiences the same degree of matrix effects as the unlabeled Cholestenone. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and reliable quantification. For this correction to be effective, complete co-elution of the analyte and the internal standard is critical.
Q4: What is the best way to compensate for matrix effects when using this compound?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like this compound. Because it co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. Using a ¹³C-labeled internal standard is often preferred over a deuterium-labeled one as it is more likely to co-elute perfectly with the analyte.
Q5: Can optimizing my sample preparation method help in reducing matrix effects?
A5: Absolutely. A robust sample preparation method is your first line of defense against matrix effects. The goal is to remove as many interfering components as possible before the sample is injected into the LC-MS system. Common techniques for sterol analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the complexity of your matrix and the required sensitivity of your assay.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your Cholestenone analysis.
Problem 1: Poor Sensitivity and High Variability in Cholestenone Signal
This is often a primary indication of significant ion suppression.
Caption: Troubleshooting logic for poor sensitivity and high variability.
Problem 2: Inconsistent Performance of this compound Internal Standard
If the internal standard is not compensating for matrix effects effectively, you may see high variability in the analyte/IS ratio.
-
Verify Co-elution: Ensure that Cholestenone and this compound are co-eluting perfectly. Even a small shift in retention time can expose them to different matrix environments, leading to inconsistent compensation.
-
Check for Interferences: Analyze a blank matrix sample to ensure there are no endogenous interferences at the mass transition of this compound.
-
Evaluate IS Concentration: Ensure the concentration of the internal standard is appropriate. It should be high enough to provide a robust signal but not so high that it saturates the detector.
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is crucial for minimizing matrix effects. Below are protocols for common techniques used for sterol analysis from plasma/serum.
-
Objective: A quick and simple method to remove the bulk of proteins from the sample.
-
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Objective: To partition Cholestenone into an organic solvent, leaving polar matrix components in the aqueous phase.
-
Protocol:
-
To 100 µL of plasma containing the this compound internal standard, add a suitable buffer (e.g., phosphate (B84403) buffer).
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness and reconstitute as in the PPT protocol.
-
-
Objective: A more selective cleanup method that can effectively remove phospholipids and other interferences.
-
Protocol:
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elute: Elute Cholestenone and this compound with 1 mL of a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute as in the PPT protocol.
-
Caption: General workflow for sample preparation and LC-MS analysis of Cholestenone.
Quantitative Data on Sample Preparation Efficacy
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95% | 20 - 40% (Suppression) | Fast, simple, inexpensive | High level of residual matrix components (phospholipids) |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 10 - 25% (Suppression) | Good removal of polar interferences | Can be labor-intensive, may have lower recovery for more polar analytes |
| Solid-Phase Extraction (SPE) | > 90% | < 15% (Suppression) | Provides the cleanest extracts, high recovery | More expensive, requires method development |
Note: Matrix effect is calculated as (1 - [response in matrix / response in solvent]) x 100%. Higher values indicate greater ion suppression.
This comparative data highlights the trade-off between the speed and simplicity of protein precipitation and the superior cleanup and reduced matrix effects offered by solid-phase extraction. For highly sensitive assays requiring maximum accuracy, SPE is often the preferred method.
Technical Support Center: Best Practices for Preventing Contamination in 13C Tracer Studies
Welcome to the technical support center for 13C tracer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination and ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 13C contamination and why is it a problem in tracer studies?
Q2: What are the most common sources of 13C contamination in a typical lab environment?
A2: Common sources of 13C contamination include:
-
Plasticware: Leaching of plasticizers, stabilizers, and other additives from tubes, plates, and pipette tips can introduce unlabeled carbon.
-
Solvents and Reagents: Residual carbon impurities in solvents like methanol (B129727), acetonitrile, and water can be a significant source of background.
-
Cell Culture Media: Basal media and supplements can contain natural abundance 13C that can dilute the labeled tracer.
-
Cross-Contamination: Residue from previous experiments on glassware, syringes, or the mass spectrometer can contaminate subsequent samples.
-
Atmospheric CO2: Carbon dioxide in the air can be fixed by some biological systems, introducing unlabeled carbon.
Q3: How can I minimize contamination from plasticware?
A3: To minimize contamination from plasticware, it is recommended to:
-
Use high-purity plastics, such as those made from virgin polypropylene, that are certified to be free of common leachable compounds like slip agents, biocides, and plasticizers.[1]
-
Pre-rinse all plasticware with a high-purity solvent that will be used in the experiment to remove any surface contaminants.
-
Whenever possible, use glass or solvent-resistant plastics for long-term storage of samples and reagents.
-
Be aware that durability matters; high-quality plastics that resist physical degradation are less likely to leach chemicals.[1]
Q4: What are the best practices for preparing and handling 13C tracer solutions?
A4: To ensure the purity of your tracer solutions:
-
Use high-purity, LC-MS grade solvents to dissolve the labeled compound.
-
Prepare solutions fresh to avoid degradation and potential microbial growth in aqueous solutions.
-
Store stock solutions in glass vials with PTFE-lined caps (B75204) to prevent leaching from plastic.
-
Always include a "no cell" or "time zero" control to assess any background contribution from the tracer solution itself.
Q5: How do I properly correct for the natural abundance of 13C in my data?
A5: Correcting for the natural 1.1% abundance of 13C is crucial for accurate results. This is typically done using a matrix-based mathematical approach.[2][3] Software tools like IsoCorrectoR or AccuCor can be used to generate a correction matrix based on the elemental formula of the metabolite. This matrix is then used to remove the contribution of naturally occurring isotopes from the measured mass isotopologue distribution, yielding the true enrichment from your tracer.[2]
Troubleshooting Guides
Issue 1: High Background Signal in Blank Samples
Symptom: You observe a significant M+1 peak in your blank samples (e.g., extraction solvent only), indicating the presence of a single-carbon contaminant.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents | 1. Use fresh, high-purity, LC-MS grade solvents. 2. Test each batch of solvent by running a blank before use. 3. Filter all aqueous mobile phases daily to prevent microbial growth. |
| Leaching from Plasticware | 1. Switch to glass autosampler vials and inserts. 2. Pre-rinse all plasticware (e.g., pipette tips, microcentrifuge tubes) with the experimental solvent. 3. For critical applications, consider using certified low-leachable plasticware. |
| System Contamination | 1. Perform a thorough cleaning of the LC system and mass spectrometer source. 2. Flush the LC with a gradient of high-purity solvents to remove residual contaminants. |
Issue 2: Inconsistent or Unexpected Labeling Patterns
Symptom: The observed 13C enrichment in your metabolites is highly variable between replicates or does not match expected metabolic pathways.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Quenching | 1. Ensure rapid and complete inactivation of metabolic activity during cell harvesting. 2. Use a pre-chilled quenching solution (e.g., -80°C methanol). 3. Minimize the time between quenching and extraction. |
| Metabolic State Not at Steady State | 1. Verify that cells have reached isotopic steady state by performing a time-course experiment. 2. For proliferating cells, ensure a sufficient number of cell doublings in the presence of the tracer. |
| Tracer Impurity or Degradation | 1. Check the isotopic purity of the tracer provided by the manufacturer. 2. Prepare tracer solutions fresh and store them appropriately to prevent degradation. |
| Incorrect Natural Abundance Correction | 1. Double-check the elemental formula used for the correction, including any derivatization agents. 2. Ensure the correction software parameters are set correctly for your instrument's resolution. |
Experimental Protocols
Protocol 1: General Cleaning of LC-MS System to Reduce Carbon Background
Objective: To flush the liquid chromatography and mass spectrometry system of residual carbon-containing contaminants.
Materials:
-
LC-MS grade water
-
LC-MS grade isopropanol
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Zero dead-volume union
Procedure:
-
System Preparation: Remove the column and replace it with a zero dead-volume union.
-
Aqueous Flush: Place both mobile phase lines (A and B) into a bottle of LC-MS grade water and purge the lines for 10 minutes. Flush the system with 100% water for at least 60 minutes.
-
Organic Flush 1 (Isopropanol): Move both mobile phase lines to a bottle of LC-MS grade isopropanol. Purge the lines for 10 minutes and flush the system for at least 60 minutes.
-
Organic Flush 2 (Methanol/Acetonitrile): Switch both lines to a 50/50 mixture of LC-MS grade methanol and acetonitrile. Purge for 10 minutes and flush for at least 60 minutes.
-
Final Methanol Flush: Move both lines to a bottle of LC-MS grade methanol. Purge for 10 minutes and flush for at least 60 minutes.
-
System Re-equilibration: Re-install the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.
-
Blank Injection: Inject a blank sample (your initial mobile phase) to confirm the reduction in background noise.
Protocol 2: Minimizing Contamination During Adherent Cell Harvesting
Objective: To harvest adherent cells for 13C tracer analysis while minimizing contamination from extracellular media and leakage of intracellular metabolites.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (-80°C 80% methanol in water)
-
Cell scraper
-
Liquid nitrogen
Procedure:
-
Media Removal: Aspirate the cell culture medium from the plate.
-
Cell Washing: Quickly wash the cells with ice-cold PBS to remove residual medium. Perform this step rapidly to minimize metabolic changes.
-
Metabolic Quenching: Immediately add the -80°C quenching solution to the plate to arrest all enzymatic activity.
-
Cell Scraping: Place the plate on a bed of dry ice and use a pre-chilled cell scraper to detach the cells in the quenching solution.
-
Sample Collection: Transfer the cell lysate/quenching solution mixture to a pre-chilled microcentrifuge tube.
-
Storage: Store the collected samples at -80°C until metabolite extraction.
Visualizations
Caption: Troubleshooting workflow for identifying sources of contamination.
References
Technical Support Center: Optimization of Cell Lysis for Cholestenone-13C Analysis
Welcome to the technical support center for the analysis of Cholestenone-13C and related sterols. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure robust and reproducible cell lysis and analyte extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low?
A1: Low recovery is a common issue stemming from several factors throughout the sample preparation workflow. The most frequent causes include:
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Inefficient Cell Lysis: The cell membrane may not be sufficiently disrupted to release the intracellular this compound, a lipophilic molecule. Mechanical disruption methods like sonication or bead beating may be inadequate, or solvent-based lysis may be incomplete.[1][2]
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Poor Extraction Solvent Choice: Cholestenone is a sterol, requiring a nonpolar organic solvent for efficient extraction. Classic methods like Folch or Bligh-Dyer, which use a chloroform/methanol mixture, are highly effective at disrupting lipid-protein associations and partitioning the sterol into the organic phase.[3][4][5] Using solvents that are too polar will result in poor recovery.
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Analyte Degradation: Sterols can be susceptible to oxidation. It is crucial to work quickly, keep samples on ice, and consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[6] Multiple freeze-thaw cycles should also be avoided as they can damage cell integrity and lead to analyte degradation.[6]
-
Incomplete Phase Separation: During liquid-liquid extraction, a clear separation between the aqueous and organic layers is essential. Emulsions or incomplete separation can lead to significant loss of the analyte in the discarded aqueous or protein interface layers. Ensure adequate centrifugation time and force.[4][5]
Q2: Which is better for sterol analysis: a mechanical or a chemical (solvent-based) lysis method?
A2: Both methods have their merits, and the optimal choice depends on your specific cell type and downstream application.
-
Mechanical Methods (e.g., Sonication, Bead Beating): These methods use physical force to rupture cells.[7] They are effective for tough-to-lyse cells. However, they can generate heat, which may degrade sensitive analytes, and can be difficult to standardize, leading to variability. Sonication is often used but must be carefully optimized to avoid product degradation.[1][8]
-
Chemical/Solvent-Based Methods: These methods use organic solvents (e.g., chloroform/methanol) to simultaneously disrupt cell membranes, denature proteins, and extract lipids.[1][9][10] This approach is often preferred for metabolomics and lipidomics because it effectively quenches metabolic activity and extracts lipophilic compounds in a single step.[11] The Folch and Bligh-Dyer methods are considered gold standards for lipid extraction.[2][3]
For most cultured cell applications involving this compound, a direct solvent extraction method is highly efficient and reproducible.
Q3: Can I use trypsin to harvest my adherent cells before lysis?
A3: It is strongly discouraged. Trypsinization can significantly alter the cell membrane, leading to the leakage of intracellular metabolites, including this compound, into the culture medium before you even begin your extraction.[12][13] The recommended method for harvesting adherent cells is to scrape them directly into a cold solvent or buffer on ice to immediately quench metabolic activity and preserve the integrity of the cellular contents.[11][12]
Q4: What is saponification, and is it necessary for my analysis?
A4: Saponification is a chemical process that uses a strong base (like potassium hydroxide, KOH) to break down ester bonds.[14][15] In sterol analysis, this is used to hydrolyze cholesteryl esters, releasing the free sterol for measurement. If you need to measure total Cholestenone (both free and esterified forms), then a saponification step prior to extraction is necessary.[14][16] However, if you are only interested in the free form, direct solvent extraction is sufficient and simpler.[14]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of cell lysis for this compound analysis.
Problem 1: Low Analyte Recovery or Signal Intensity
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | For solvent lysis, ensure the solvent volume is at least 20 times the sample/cell pellet volume to maintain efficiency.[4] For mechanical lysis, optimize the duration and power (sonication) or bead type and time (bead beating). Combine mechanical disruption with solvent extraction for difficult samples.[1] |
| Suboptimal Extraction Solvent | Use a well-validated lipid extraction solvent system. A 2:1 (v/v) mixture of chloroform:methanol (Folch method) is highly effective for sterols.[4] Hexane:isopropanol (B130326) (3:2 v/v) is another common alternative.[9] |
| Analyte Loss During Phase Separation | After adding water or saline to induce phase separation in a chloroform/methanol extraction, ensure vigorous mixing followed by centrifugation at >1000 x g for at least 5 minutes to achieve a sharp interface.[4][5] Carefully collect the lower organic phase without disturbing the interface. |
| Sample Oxidation | Perform all extraction steps on ice or at 4°C.[6] Minimize the time between sample harvesting and final extraction. Store final lipid extracts under an inert gas (nitrogen or argon) at -80°C.[6] |
| Ion Suppression in LC-MS | Matrix components can interfere with the ionization of your analyte. Ensure your sample preparation includes a robust cleanup step (e.g., solid-phase extraction) or optimize your chromatography to separate this compound from interfering species.[17] |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Numbers | Normalize your results to the cell count, protein concentration (e.g., BCA assay), or DNA content of the initial cell pellet. Ensure you start with a consistent number of cells (e.g., 1-10 million) for each replicate.[13] |
| Inconsistent Lysis/Extraction | Ensure precise and consistent pipetting of all solvents. For mechanical methods, ensure every sample receives the exact same treatment (e.g., sonicator probe position, duration). Automate liquid handling steps if possible. |
| Evaporation of Solvents | Keep tubes capped whenever possible. When drying the final extract, use a gentle stream of nitrogen and avoid over-drying, as this can make the lipid film difficult to redissolve. |
| Freeze/Thaw Cycles | Aliquot samples after harvesting to avoid repeated freeze-thaw cycles of the primary cell pellet or extract.[6] |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for this compound analysis and a decision tree for troubleshooting low recovery.
Caption: Figure 1. A typical workflow from cell harvesting to data analysis.
Caption: Figure 2. A decision tree for diagnosing low analyte recovery.
Detailed Experimental Protocols
Protocol 1: Direct Solvent Lysis & Extraction (Folch Method)
This protocol is ideal for most adherent or suspension cell cultures and combines lysis and extraction into a single, efficient process.
Materials:
-
Cell Scraper (for adherent cells)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl (Saline) solution, pre-chilled to 4°C
-
Phosphate-Buffered Saline (PBS), pre-chilled to 4°C
-
Centrifuge capable of reaching >1000 x g at 4°C
-
Nitrogen gas evaporator
Methodology:
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium completely.
-
Place the culture dish on ice and wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Add 1 mL of ice-cold PBS to the dish. Gently scrape the cells from the surface using a cell scraper.
-
Transfer the cell suspension to a pre-chilled 15 mL glass centrifuge tube.
-
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again, aspirate the PBS, and retain the cell pellet.
-
-
Lysis and Extraction:
-
To the cell suspension or pellet (containing ~1-10 million cells), add 3.75 mL of a 2:1 (v/v) chloroform:methanol mixture. The total volume should be approximately 20 times the volume of the cell pellet.[4]
-
At this stage, add your internal standard, such as Cholestenone-d7.
-
Vortex vigorously for 1 minute to ensure complete lysis and homogenization.
-
Incubate on a shaker or rocker at room temperature for 15-20 minutes.
-
-
Phase Separation:
-
Add 1.25 mL of 0.9% NaCl solution to the tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.[5] You should observe a lower organic phase, a protein disk at the interface, and an upper aqueous phase.
-
-
Collection and Drying:
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a fresh glass tube. Be cautious not to disturb the protein interface.
-
Dry the collected organic solvent under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Resuspend the dried lipid film in a suitable volume (e.g., 100 µL) of your LC-MS mobile phase or an appropriate solvent like isopropanol for analysis.
-
Protocol 2: Sonication-Assisted Lysis with Solvent Extraction
This protocol is recommended for cells that are resistant to solvent-only lysis.
Materials:
-
All materials from Protocol 1
-
Probe sonicator
Methodology:
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1 (Steps 1 or 2) and suspend the final pellet in 1 mL of ice-cold PBS in a glass tube.
-
-
Sonication:
-
Place the tube in an ice-water bath to prevent overheating.
-
Immerse the sonicator probe into the cell suspension.
-
Sonicate the sample using short pulses. A typical setting is 3-4 cycles of 15 seconds 'ON' followed by 30 seconds 'OFF' at 40-50W power.[8] Note: This step must be optimized for your specific cell line and sonicator.
-
-
Solvent Extraction:
-
To the sonicated lysate, add 3.75 mL of 2:1 (v/v) chloroform:methanol and your internal standard.
-
Proceed with the extraction, phase separation, collection, and drying steps as described in Protocol 1 (Steps 3-6).
-
References
- 1. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biocompare.com [biocompare.com]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 7. Cell lysis techniques | Abcam [abcam.com]
- 8. ultrasonichomogenizer.com [ultrasonichomogenizer.com]
- 9. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 14. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Data analysis workflow for 13C metabolic flux analysis experiments
Welcome to the Technical Support Center for ¹³C Metabolic Flux Analysis (¹³C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the data analysis workflow of ¹³C-MFA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of statistical analysis in ¹³C-MFA?
The main objective is to accurately estimate intracellular metabolic fluxes and their associated confidence intervals. This is achieved by fitting a metabolic model to experimentally measured isotope labeling data, thereby minimizing the difference between simulated and measured data to determine the most probable flux distribution.
Q2: Why is a good experimental design crucial for a reliable flux analysis?
The choice of isotopic tracer and the specific labeling measurements performed are critical as they largely determine the precision and accuracy of the estimated fluxes. A well-designed experiment ensures that the labeling data is informative enough to resolve the fluxes of interest with high confidence.
Q3: What are some commonly used software packages for ¹³C-MFA?
Several software packages are available, each with its own set of features. Commonly used tools include INCA, OpenFLUX2, and 13CFLUX2. These platforms facilitate flux estimation, statistical analysis, and in some cases, experimental design.
Q4: How do I assess the quality of my estimated flux map?
The quality of a flux map is primarily assessed using statistical goodness-of-fit tests, such as the chi-square (χ²) test. This test determines if the metabolic model provides a statistically acceptable fit to the experimental data. Additionally, calculating the confidence intervals for each estimated flux provides a measure of its precision.[1]
Q5: What is the significance of confidence intervals for estimated fluxes?
Confidence intervals indicate the precision of the estimated flux values.[1] Wide confidence intervals suggest that a particular flux is poorly determined by the available data, whereas narrow intervals indicate a more precise estimation. This is crucial for determining the statistical significance of changes in flux between different experimental conditions.[1]
Data Presentation: Quantitative Summaries
Table 1: Expected Mass Isotopomer Distributions (MIDs) of Key Metabolites with Different ¹³C-Glucose Tracers
This table illustrates the theoretical mass isotopomer distributions (MIDs) for key metabolites in central carbon metabolism when using specific ¹³C-glucose tracers. These patterns are fundamental for interpreting labeling data.
| Tracer | Pathway | Metabolite | Expected Major Labeled Isotopomers | Notes |
| [1,2-¹³C]glucose | Glycolysis | Pyruvate (B1213749)/Lactate | M+0, M+2 | Glycolysis produces a 1:1 ratio of unlabeled (M+0) and doubly labeled (M+2) pyruvate. |
| Pentose Phosphate Pathway (Oxidative) | Pyruvate/Lactate | M+0, M+1, M+2 | The PPP generates a mix of isotopomers, allowing for the deconvolution of glycolytic and PPP fluxes.[2][3] | |
| [U-¹³C]glucose | Glycolysis | Pyruvate/Lactate | M+3 | All three carbons of pyruvate will be labeled. |
| TCA Cycle | Citrate | M+2, M+3, M+4, M+5, M+6 | The pattern of labeling in TCA cycle intermediates reveals information about the entry of pyruvate and anaplerotic fluxes. | |
| [U-¹³C]glutamine | TCA Cycle | Citrate | M+4, M+5 | This tracer is excellent for probing TCA cycle activity, including reductive carboxylation, which produces M+5 citrate.[4][5][6][7] |
| TCA Cycle | Malate | M+4 | Glutamine oxidation leads to M+4 labeled TCA cycle intermediates.[7] |
Table 2: Representative Metabolic Flux Distribution in E. coli
This table presents a typical flux distribution for Escherichia coli grown in a glucose minimal medium, with fluxes normalized to a glucose uptake rate of 100. These values can serve as a baseline for comparison.
| Pathway | Reaction | Relative Flux (molar basis) | Reference |
| Uptake | Glucose uptake | 100 | Normalized |
| Glycolysis | Glucose-6-phosphate isomerase (PGI) | 75 | [8] |
| Phosphofructokinase (PFK) | 75 | ||
| Pyruvate kinase (PYK) | 150 | ||
| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase (G6PDH) | 25 | [8] |
| Transketolase (TKT1) | 15 | ||
| Transaldolase (TAL) | 10 | ||
| TCA Cycle | Citrate synthase (CS) | 60 | |
| Isocitrate dehydrogenase (ICDH) | 60 | ||
| Succinate dehydrogenase (SUCDH) | 50 | ||
| Anaplerosis | Phosphoenolpyruvate carboxylase (PPC) | 10 | |
| Byproduct Formation | Acetate (B1210297) secretion | 20 | [9] |
Table 3: Comparison of Common ¹³C-MFA Software Packages
| Feature | INCA (Isotopomer Network Compartmental Analysis) | OpenFLUX2 | 13CFLUX2 |
| Platform | MATLAB | MATLAB, Java | C++, with Java and Python add-ons |
| License | Free for academic use | Open-source | Demo version available; commercial and academic licenses |
| Steady-State MFA | Yes | Yes | Yes |
| Isotopically Non-Stationary MFA | Yes | No | Yes |
| Parallel Labeling Experiments | Yes[10] | Yes[11] | Yes |
| Statistical Analysis | Goodness-of-fit, confidence intervals | Goodness-of-fit, sensitivity analysis | Advanced statistical tools, high-performance computing support |
| User Interface | Graphical User Interface (GUI) | GUI and command-line | Command-line, integration with Omix for visualization |
| Key Advantage | Robust support for both steady-state and non-stationary MFA.[10][12] | Open-source and well-suited for parallel labeling experiments.[11] | High-performance for large and complex models.[13][14] |
Experimental Protocols & Methodologies
Protocol 1: Cell Culture and ¹³C Isotope Labeling
This protocol outlines the general steps for a steady-state ¹³C labeling experiment.
-
Cell Seeding and Growth : Culture cells of interest under standard conditions until they reach the desired cell density for the experiment.
-
Media Preparation : Prepare a labeling medium that is identical to the standard growth medium but with the unlabeled primary carbon source (e.g., glucose) replaced with the desired ¹³C-labeled tracer (e.g., [1,2-¹³C]glucose or [U-¹³C]glucose).
-
Isotopic Labeling : Switch the cells to the ¹³C-labeling medium. The duration of labeling is critical and should be sufficient to achieve isotopic steady state. This should be empirically determined by collecting samples at multiple time points (e.g., 18 and 24 hours) and confirming that the mass isotopomer distributions of key metabolites do not change over time.
-
Metabolite Quenching and Extraction : At the end of the labeling period, it is crucial to rapidly halt all enzymatic activity to preserve the in vivo metabolic state. Proceed immediately to Protocol 2.
Protocol 2: Metabolite Quenching and Extraction
-
Quenching : Aspirate the labeling medium from the culture vessel. Immediately wash the cells with an ice-cold phosphate-buffered saline (PBS) and then add a cold quenching solution (e.g., 80% methanol (B129727) pre-chilled to -80°C) to the cells to instantly stop metabolism.
-
Cell Harvesting : Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Extraction : Add a cold extraction solvent (e.g., a mixture of methanol, water, and chloroform) to the cell suspension. Vortex vigorously to lyse the cells and extract the metabolites.
-
Centrifugation : Pellet the cell debris by centrifugation at high speed at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. This extract can then be stored at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis (Amino Acid Derivatization)
For the analysis of protein-bound amino acids, an additional hydrolysis step is required before derivatization. For free amino acids, proceed directly to derivatization.
-
Protein Hydrolysis (for proteinogenic amino acids) :
-
Derivatization (Silylation) :
-
To the dried amino acid sample, add 50 µL of acetonitrile (B52724) and 50 µL of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[15]
-
Tightly cap the vial and heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization.[15]
-
Allow the sample to cool to room temperature before GC-MS analysis.[15]
-
Troubleshooting Guide
This section addresses common issues encountered during the data analysis workflow of ¹³C-MFA experiments.
Issue 1: Poor Goodness-of-Fit
-
Symptom : The chi-square test results in a high χ² value and a low p-value (typically p < 0.05), indicating a significant discrepancy between the model simulation and the experimental data.[1]
-
Possible Causes and Solutions :
| Cause | Troubleshooting Steps |
| Incorrect Metabolic Network Model | 1. Verify Reactions : Ensure all relevant metabolic pathways are included in your model. Missing reactions can lead to a poor fit.[1] 2. Check Atom Transitions : Meticulously review the atom mappings for all reactions to ensure their accuracy. 3. Consider Compartmentation : For eukaryotic cells, ensure that subcellular compartments (e.g., mitochondria, cytosol) and the transport reactions between them are correctly represented.[1] |
| Inaccurate Measurement Data | 1. Review Raw Data : Scrutinize the raw mass spectrometry data for any anomalies, such as peak integrations or baseline issues. 2. Verify Data Correction : Double-check that the corrections for natural isotope abundances have been applied correctly.[1] 3. Re-analyze Samples : If significant measurement error is suspected, consider re-running the samples if possible.[1] |
| Violation of Metabolic/Isotopic Steady State | 1. Verify Steady State : Confirm that the cells were in a metabolic and isotopic steady state during the labeling experiment.[1] For isotopically non-stationary experiments, ensure the dynamic model is appropriate. 2. Adjust Labeling Time : If isotopic stationarity was not achieved, future experiments may require a longer labeling period.[1] |
| Overly Simplistic Model | A model that is too simple may not capture the biological complexity of the system. Consider adding known active pathways or reactions to the model.[1] |
Issue 2: Wide Confidence Intervals for Key Fluxes
-
Symptom : The estimated confidence intervals for fluxes of interest are very large, indicating that these fluxes are poorly resolved.
-
Possible Causes and Solutions :
| Cause | Troubleshooting Steps |
| Insufficient Measurement Data | 1. Expand Measurement Set : Measure the labeling patterns of additional metabolites, particularly those that are closely connected to the poorly resolved fluxes. 2. Utilize Different Analytical Techniques : Combining data from different analytical platforms (e.g., GC-MS and LC-MS/MS) can provide complementary information. |
| Suboptimal Isotopic Tracer | The chosen ¹³C tracer may not produce sufficient labeling variation in the pathways of interest. For future experiments, consider using a different tracer or a combination of tracers in parallel experiments. For example, [1,2-¹³C]glucose is often superior for resolving PPP fluxes compared to other tracers.[4][16] |
| Correlated Fluxes | Some fluxes within a metabolic network can be highly correlated, making them difficult to distinguish. Advanced experimental designs, such as using multiple isotopic tracers in parallel experiments, may be necessary to resolve these fluxes. |
Visualizations: Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable Metabolic Flux Estimation in Escherichia coli Central Carbon Metabolism Using Intracellular Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
The Case for Cholestenone-13C: A Superior Internal Standard for Steroid Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in steroid quantification, the choice of an appropriate internal standard is paramount. While various options exist, Carbon-13 labeled cholestenone (Cholestenone-13C) emerges as a theoretically superior candidate, offering distinct advantages over more commonly used deuterated and structural analog standards. This guide provides an objective comparison supported by established principles of mass spectrometry and available experimental data on analogous compounds.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis without interfering with its measurement. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, 13C-labeled compounds offer enhanced reliability. Cholestenone, a cholesterol metabolite, presents a unique structure that can be advantageous for broad steroid panels.
The Shortcomings of Traditional Internal Standards
Traditionally, deuterated (²H) and structural analog internal standards have been employed in steroid analysis. However, these come with inherent limitations:
-
Structural Analogs: These compounds have different chemical structures from the analytes. This can lead to variations in extraction efficiency, matrix effects, and ionization response, compromising the accuracy of quantification.
-
Deuterated Standards: While chemically similar, the difference in bond energy between Carbon-Deuterium and Carbon-Hydrogen bonds can lead to chromatographic separation from the target analyte. This separation can result in differential ion suppression, where the standard and analyte are not exposed to the same matrix effects at the same time, leading to inaccurate quantification. Furthermore, the deuterium (B1214612) label can sometimes be unstable and exchange with hydrogen atoms.
This compound: The Advantage of a Stable Isotope Backbone
Carbon-13 labeled internal standards, such as this compound, provide a more robust solution. The physicochemical properties of 13C-labeled compounds are nearly identical to their unlabeled counterparts. This results in:
-
Co-elution: this compound will co-elute with native cholestenone and has a similar retention time to many other steroids, ensuring that both the standard and the analyte experience the same matrix effects during LC-MS/MS analysis. This is a critical factor for accurate quantification in complex biological matrices.
-
Label Stability: The carbon-13 label is incorporated into the stable carbon backbone of the molecule, preventing the exchange issues that can be seen with deuterated standards.
-
Reduced Isotope Effects: The relative mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H, leading to negligible isotopic effects during chromatography and mass spectrometric fragmentation.
Performance Comparison: The Evidence for 13C-Labeled Standards
While direct, extensive validation data for this compound across a broad steroid panel is not widely published, the superior performance of 13C-labeled standards over deuterated ones has been demonstrated for other steroids. For instance, studies on testosterone (B1683101) analysis have shown that 13C-labeled testosterone provides results with less bias compared to some deuterated analogs when benchmarked against a reference method.
The following table summarizes the expected performance characteristics based on the principles of internal standardization and data from analogous compounds.
| Internal Standard Type | Co-elution with Analyte | Label Stability | Susceptibility to Differential Matrix Effects | Relative Accuracy | Relative Precision |
| This compound | Excellent | High | Low | Excellent | Excellent |
| Deuterated Steroids | Good to Moderate | Moderate to High | Moderate | Good | Good |
| Structural Analogs | Poor | High | High | Fair to Poor | Fair to Poor |
Experimental Protocols for Steroid Analysis using a 13C-Labeled Internal Standard
The following protocols are representative of a typical workflow for steroid quantification using LC-MS/MS and a 13C-labeled internal standard like this compound.
Protocol 1: Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Sample Aliquoting: To 100 µL of serum or plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at 40-50% B, increasing to 95-100% B over 8-10 minutes, holding for 1-2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each steroid and for this compound.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the importance of a reliable internal standard, the following diagrams are provided.
Conclusion
For researchers aiming for the highest quality data in steroid analysis, the choice of internal standard is a critical decision. While direct comparative data for this compound is emerging, the established principles of mass spectrometry and stable isotope dilution techniques strongly support its use. Its properties of co-elution, label stability, and structural relevance to a key biological precursor make it an excellent candidate for correcting analytical variability. By adopting a superior internal standard like this compound, laboratories can significantly enhance the accuracy, precision, and reliability of their steroid quantification, leading to more robust and defensible research outcomes.
A Comparative Guide to Cholestenone-13C and Deuterium-Labeled Cholesterol as Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways of cholesterol metabolism. Among these, Cholestenone-13C and deuterium-labeled cholesterol have emerged as powerful, non-radioactive alternatives for studying cholesterol absorption, synthesis, and turnover. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific research questions.
At a Glance: Key Differences and Applications
While both this compound and deuterium-labeled cholesterol are utilized to trace cholesterol's metabolic fate, their primary applications diverge based on their unique biochemical roles. Deuterium-labeled cholesterol serves as a direct tracer for cholesterol itself, making it ideal for absorption and whole-body turnover studies. In contrast, this compound, as a metabolic intermediate in both bile acid synthesis and cholesterol conversion by gut microbiota, offers a more nuanced view of specific metabolic pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for each tracer based on available research.
Table 1: General Characteristics and Applications
| Feature | This compound | Deuterium-Labeled Cholesterol |
| Tracer Type | Metabolic Intermediate | Direct Cholesterol Analog |
| Primary Applications | Bile Acid Synthesis, Gut Microbiota Metabolism | Cholesterol Absorption, Whole-Body Turnover |
| Common Labels | 13C | 2H (Deuterium) |
| Analytical Methods | GC-MS, LC-MS, NMR[1] | GC-MS, IRMS[2] |
Table 2: Performance and Metabolic Considerations
| Parameter | This compound | Deuterium-Labeled Cholesterol |
| Metabolic Specificity | Traces conversion to bile acids and coprostanol[3][4] | Traces overall cholesterol flux |
| Turnover Rate | High; shorter in hypercholesterolemic vs. normocholesterolemic states[5] | Reflects the turnover of the entire cholesterol pool[6] |
| Reported Half-life | Shorter than cholesterol | Longer, reflecting the slow turnover of body cholesterol |
| Potential for Isotope Effects | Minimal with 13C | Possible with high levels of deuterium (B1214612) labeling |
Delving Deeper: A Head-to-Head Comparison
This compound: A Window into Specific Metabolic Pathways
Cholest-4-en-3-one (cholestenone) is a naturally occurring intermediate in two significant metabolic routes: the conversion of cholesterol to coprostanol by gut microbiota and the biosynthesis of bile acids[3][4][7]. When [13C]-labeled cholestenone is administered, it enters these specific pathways, allowing researchers to trace the flux and efficiency of these conversions.
Advantages:
-
Pathway Specificity: Provides direct insight into the rate of bile acid synthesis and the metabolic activity of gut bacteria.
-
High Turnover: Its rapid metabolism allows for shorter study durations when investigating these specific pathways[5].
Disadvantages:
-
Indirect Cholesterol Tracer: It does not directly measure cholesterol absorption or the overall cholesterol pool dynamics.
-
Complex Metabolism: The tracer can be metabolized into several downstream products, requiring comprehensive analytical methods to track all labeled species.
Deuterium-Labeled Cholesterol: The Gold Standard for Absorption and Turnover
Deuterium-labeled cholesterol is chemically identical to endogenous cholesterol, with the exception of the heavier isotope. This makes it an ideal tracer for tracking the movement of cholesterol throughout the body without altering its biochemical behavior.
Advantages:
-
Direct Measurement: Provides a direct and accurate measure of cholesterol absorption and the kinetics of its distribution and elimination from the body.
-
Established Protocols: The dual-isotope method, often employing a combination of deuterium and 13C-labeled cholesterol, is a well-validated and widely used technique for measuring cholesterol absorption[8][9].
Disadvantages:
-
Lack of Pathway Specificity: While it reveals the overall fate of cholesterol, it does not provide detailed information about its conversion into specific metabolites like bile acids without further analysis of labeled products.
-
Slower Turnover: Reflecting the slow turnover of the body's cholesterol pools, studies using deuterium-labeled cholesterol may require longer durations to observe significant changes[6].
Experimental Protocols
Dual-Isotope Method for Cholesterol Absorption Using Deuterium and 13C-Labeled Cholesterol
This method is a robust technique for accurately measuring the percentage of dietary cholesterol absorbed.
-
Tracer Preparation and Administration:
-
An oral tracer (e.g., [2H5]cholesterol) is dissolved in a lipid-based carrier, such as medium-chain triglyceride oil, and administered with a standardized meal.
-
Simultaneously, an intravenous tracer (e.g., [13C5]cholesterol) is administered as a colloidal emulsion.
-
-
Blood Sampling:
-
Blood samples are collected at baseline (before tracer administration) and at specific time points post-administration (e.g., 48, 72, and 96 hours)[9]. Plasma is separated and stored at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
The cholesterol fraction is isolated and derivatized (e.g., to pentafluorobenzoyl cholesterol) to enhance its volatility and ionization for GC-MS analysis[2].
-
-
GC-MS Analysis:
-
The isotopic enrichment of the oral and intravenous tracers in the plasma cholesterol is determined using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.
-
-
Calculation of Cholesterol Absorption:
-
The percentage of cholesterol absorption is calculated from the ratio of the oral tracer to the intravenous tracer in the plasma, corrected for the administered doses.
-
Tracing Bile Acid Synthesis with this compound
This protocol outlines a general approach for using 13C-cholestenone to measure the rate of bile acid synthesis.
-
Tracer Administration:
-
A known amount of [13C]-cholestenone is administered orally.
-
-
Sample Collection:
-
Blood and/or fecal samples are collected over a defined period.
-
-
Extraction and Analysis:
-
Bile acids are extracted from the samples.
-
The incorporation of 13C into specific bile acids is quantified using LC-MS or GC-MS.
-
-
Kinetic Modeling:
-
The rate of appearance of 13C-labeled bile acids is used to model the kinetics of bile acid synthesis from the cholestenone precursor.
-
Visualizing the Pathways and Workflows
Caption: Metabolic pathways for deuterium-labeled cholesterol and 13C-cholestenone tracers.
Caption: General experimental workflow for stable isotope tracer studies of cholesterol metabolism.
Conclusion
The choice between this compound and deuterium-labeled cholesterol as a tracer depends on the specific research objective. Deuterium-labeled cholesterol remains the tracer of choice for accurately quantifying cholesterol absorption and whole-body turnover due to its direct analogy to endogenous cholesterol. This compound, on the other hand, offers a more specialized tool for investigating the downstream metabolic pathways of cholesterol, particularly bile acid synthesis and the metabolic activity of the gut microbiota. For a comprehensive understanding of cholesterol metabolism, the concurrent use of both types of tracers in sophisticated study designs may provide the most complete picture. As analytical technologies continue to advance, the application of these stable isotope tracers will undoubtedly continue to yield valuable insights into the complexities of cholesterol homeostasis and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of cholesterol tracers by gas chromatography--negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of cholestanol from intestinal 7 alpha-hydroxy-4-cholesten-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 4-cholesten-3-one on lecithin-cholesterol acyltransferase activity and the lipid concentration in the serum of normocholesterolaemic and hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and turnover of cholesterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice [mdpi.com]
- 8. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reevaluation and application of the dual-isotope plasma ratio method for the measurement of intestinal cholesterol absorption in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Quantitative Proteomics: A Comparative Guide
In the dynamic field of quantitative proteomics, researchers are constantly seeking methods that deliver the highest accuracy and precision to unravel complex biological processes, identify biomarkers, and accelerate drug development. While the inquiry into the use of Cholestenone-13C has been made, current scientific literature and product specifications indicate its primary application lies within metabolomics and clinical mass spectrometry as an internal standard for the quantification of cholesterol and its derivatives, rather than for broad-scale protein quantification.
This guide, therefore, provides a comprehensive comparison of the leading and most established methods in quantitative proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , Isobaric Tagging (iTRAQ/TMT) , and Label-Free Quantification (LFQ) . We will delve into their respective principles, performance metrics, and experimental workflows to assist researchers in selecting the optimal strategy for their specific research needs.
A Glimpse into Quantitative Proteomics Strategies
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The choice of methodology is critical and depends on the experimental goals, sample type, and available instrumentation. Below is a summary of the key characteristics of the methods we will be comparing.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ/TMT (Isobaric Tagging) | LFQ (Label-Free Quantification) |
| Principle | Metabolic incorporation of "heavy" and "light" amino acids into proteins in vivo. | Chemical labeling of peptides with isobaric tags in vitro post-digestion. | Comparison of signal intensity or spectral counts of peptides across different runs. |
| Multiplexing | Typically 2-3 plex. | Up to 16-plex or higher, allowing for higher throughput. | Theoretically unlimited, but practically limited by instrument time and data complexity. |
| Accuracy | High, as samples are mixed at the earliest stage (cell culture). | Good, but susceptible to ratio compression. | Variable, highly dependent on instrument stability and data analysis algorithms. |
| Precision | High, with low coefficients of variation (CVs). | Good, but can be affected by co-isolation of interfering ions. | Lower compared to labeling methods; requires stringent data processing. |
| Sample Type | Limited to cell cultures that can incorporate the labeled amino acids. | Applicable to virtually any sample type, including tissues and clinical samples. | Applicable to any sample type. |
| Cost | Can be expensive due to the cost of labeled amino acids and media. | Reagents can be costly, especially for higher plexing. | Lower reagent cost, but higher instrument time and data analysis cost. |
In-Depth Comparison of Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy that provides high accuracy in quantification.[1] By growing cell populations in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine), the entire proteome of the cells becomes isotopically labeled.[2]
Accuracy and Precision: SILAC is often considered the gold standard for quantitative accuracy because the samples are combined at the very beginning of the experimental workflow. This minimizes sample handling-related quantitative errors.[1][3] It typically exhibits high precision with low coefficients of variation.
The general workflow for a SILAC experiment involves several key steps, from cell culture to data analysis.
-
Cell Culture: Two populations of cells are cultured in parallel. One is grown in "light" SILAC medium, and the other in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., ¹³C₆ L-Lysine and ¹³C₆ L-Arginine) for at least five to six cell divisions to ensure complete incorporation.
-
Cell Harvest and Lysis: The "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio. The combined cells are then lysed to extract the proteins.
-
Protein Digestion: The extracted protein mixture is digested into peptides, typically using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.
-
Data Analysis: The relative abundance of a protein is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
Isobaric Tagging (iTRAQ and TMT)
Isobaric tagging reagents, such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags), are chemical labels that are added to peptides after protein extraction and digestion.[4][5] All tags have the same total mass, so labeled peptides appear as a single peak in the initial mass spectrometry (MS1) scan. Upon fragmentation (MS2 or MS3), the tags release reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification.[5]
Accuracy and Precision: Isobaric tagging allows for higher multiplexing (up to 16 samples or more in a single run), which can reduce variability between runs. However, it is known to be susceptible to "ratio compression," where the measured fold changes are lower than the true biological fold changes. This is often due to the co-isolation and co-fragmentation of interfering ions.
The workflow for an isobaric tagging experiment involves labeling individual peptide samples before they are combined for analysis.
-
Protein Extraction and Digestion: Proteins are extracted from each sample individually and then digested into peptides.
-
Peptide Labeling: The peptide samples are individually labeled with different isobaric tags.
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
LC-MS/MS Analysis: The pooled sample is analyzed by LC-MS/MS. In the MS1 scan, all isotopically labeled versions of a peptide are detected as a single precursor ion. This precursor ion is then isolated and fragmented.
-
Data Analysis: In the MS2 spectrum, the reporter ions are detected, and their relative intensities are used to determine the relative abundance of the peptide in each of the original samples.
Label-Free Quantification (LFQ)
Label-free quantification is a straightforward approach that does not require any isotopic labeling.[2] Instead, it relies on comparing the signal intensities of peptides or the number of spectra identified for a given protein across different LC-MS/MS runs.[6]
Accuracy and Precision: The accuracy and precision of LFQ are highly dependent on the reproducibility of the LC-MS/MS platform.[7][8] Variations in chromatography and instrument performance can introduce significant quantitative errors. However, with modern high-resolution and high-mass-accuracy mass spectrometers and advanced computational algorithms, LFQ can provide reliable quantitative data.
The LFQ workflow is the simplest in terms of sample preparation but requires rigorous control over the analytical process and sophisticated data analysis.
-
Protein Extraction and Digestion: Proteins are extracted from each sample and digested into peptides individually.
-
LC-MS/MS Analysis: Each peptide sample is analyzed in a separate LC-MS/MS run. It is crucial to maintain high reproducibility between runs.
-
Data Analysis: Specialized software is used to align the chromatograms from the different runs and to normalize the signals. Quantification is then performed by comparing either the peak areas/intensities of the same peptide across runs or by comparing the spectral counts for each protein.
Conclusion: Choosing the Right Tool for the Job
The selection of a quantitative proteomics strategy is a critical decision that will impact the outcome and interpretation of your research.
-
SILAC stands out for its exceptional accuracy and is the preferred method for studies where precision is paramount, particularly in cell culture-based experiments.
-
Isobaric tagging (iTRAQ/TMT) offers the advantage of higher multiplexing, making it suitable for larger-scale studies and for the analysis of clinical samples and tissues where metabolic labeling is not feasible.
-
Label-Free Quantification (LFQ) provides a cost-effective and straightforward approach, applicable to any sample type. Its success hinges on the stability of the analytical platform and the sophistication of the data analysis pipeline.
While This compound serves as a valuable tool for targeted quantification in metabolomics, for researchers embarking on quantitative proteomics studies, a thorough understanding of the strengths and limitations of SILAC, isobaric tagging, and LFQ is essential for generating high-quality, reliable, and impactful data.
References
- 1. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Datasets from label-free quantitative proteomic analysis of human glomeruli with sclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evosep.com [evosep.com]
- 8. pnas.org [pnas.org]
Cross-Validation of Cholestenone-13C Analysis: A Comparative Guide to Leading Analytical Methods
For researchers, scientists, and drug development professionals, the precise quantification of Cholestenone, particularly its isotopically labeled form Cholestenone-13C, is crucial for accurate metabolic studies and drug efficacy evaluation. This guide provides an objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cholestenone analysis, supported by experimental data and detailed methodologies.
Cholestenone is a key intermediate in cholesterol metabolism and bile acid synthesis.[1] Its stable isotope-labeled form, this compound, serves as an invaluable internal standard in quantitative analyses, enabling correction for variations during sample preparation and analysis.[2] The choice between GC-MS and LC-MS/MS for its quantification depends on several factors, including required sensitivity, sample matrix complexity, and throughput needs. This guide aims to facilitate an informed decision by comparing the performance of these two powerful analytical techniques.
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification is a critical decision. The following table summarizes key performance metrics for GC-MS and LC-MS/MS, compiled from validated assays of Cholestenone and structurally similar sterols. While direct head-to-head comparative studies for Cholestenone are not extensively published, the data presented provides a reliable estimate of the expected performance for each technique.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Can achieve sub-ng/mL to pg/mL levels |
| Limit of Quantification (LOQ) | Generally in the ng/mL range[3] | Often in the low ng/mL to pg/mL range[4] |
| Linearity (R²) | > 0.99[5] | > 0.995[6] |
| Precision (%RSD) | < 15%[5] | < 15%[6] |
| Accuracy (% Recovery) | 85-115% | 85-115%[6] |
| Sample Preparation | More complex (requires derivatization) | Simpler (often protein precipitation or liquid-liquid extraction) |
| Throughput | Lower | Higher |
Experimental Protocols
Accurate and reproducible quantification of this compound necessitates meticulous and validated experimental protocols. Below are representative methodologies for both GC-MS and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and well-established technique for sterol analysis, offering high chromatographic resolution. However, it typically requires derivatization to improve the volatility and thermal stability of the analyte.
1. Sample Preparation:
-
Saponification: To hydrolyze cholesteryl esters and liberate free Cholestenone, the sample (e.g., plasma, tissue homogenate) is subjected to alkaline hydrolysis with ethanolic potassium hydroxide, typically at an elevated temperature.
-
Extraction: Following saponification, the non-saponifiable lipids, including Cholestenone, are extracted using an organic solvent such as n-hexane.
-
Derivatization: The hydroxyl group of Cholestenone is derivatized, commonly through silylation (e.g., using BSTFA with 1% TMCS), to increase its volatility for GC analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A gradient temperature program is used to ensure optimal separation.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is often used for targeted quantification to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS, making it suitable for high-throughput analysis.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated with a cold organic solvent like acetonitrile. The supernatant containing the lipids is then collected.
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, LLE can be used to selectively extract lipids from the sample matrix.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.
-
Column: A reversed-phase column, such as a C18 column, is typically used for separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol with formic acid) is employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity in quantifying the target analyte.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholestenone-13C and [13C]Cholesterol for Cholesterol Metabolism Research
In the intricate landscape of metabolic research, stable isotope-labeled tracers are indispensable for delineating the complex pathways of cholesterol metabolism. This guide provides a comprehensive comparison of two such tracers: the widely utilized [13C]cholesterol and the less conventional Cholestenone-13C. While [13C]cholesterol serves as a direct tracer for cholesterol itself, this compound offers a unique window into specific downstream metabolic routes. This document will objectively compare their performance, present supporting experimental data where available, and provide detailed experimental protocols to assist researchers in selecting the optimal tracer for their scientific inquiries.
Core Comparison: Tracing Different Facets of Cholesterol's Journey
The primary distinction between [13C]cholesterol and this compound lies in what they are designed to trace. [13C]cholesterol is structurally identical to endogenous cholesterol, making it the gold standard for studying the overall kinetics of cholesterol absorption, synthesis, and turnover.[1] Conversely, this compound, a labeled version of an oxidized cholesterol metabolite, is tailored for investigating the metabolic pathways where cholestenone is an intermediate, such as in the conversion of cholesterol to coprostanol by gut microbiota.[2][3]
Performance and Experimental Data
| Feature | [13C]Cholesterol | This compound |
| Tracer For | Overall cholesterol absorption, synthesis, and turnover. | Specific metabolic pathways involving cholestenone as an intermediate (e.g., gut microbial metabolism). |
| Metabolic Fate | Follows the same pathways as endogenous cholesterol. | Primarily metabolized in the liver; an intermediate in the conversion of cholesterol to coprostanol.[2][6] |
| Tracer Kinetics | Well-characterized and shown to be very similar to [14C]cholesterol.[1] | Expected to differ from cholesterol due to its distinct molecular structure and metabolic route. |
| Membrane Dynamics | Integral component of cell membranes. | More readily released from cell membranes compared to cholesterol.[4][5] |
| Reported Uses | Long-term cholesterol turnover studies, cholesterol absorption measurements.[1] | Primarily used to study its own physiological effects and as a biomarker for certain conditions.[7][8] |
| Data Availability | Extensive quantitative data from human and animal studies.[1] | Limited data on its use as a metabolic tracer for cholesterol. |
Experimental Protocols
Protocol 1: In Vivo Human Cholesterol Turnover Study using [13C]Cholesterol
This protocol is adapted from a study that validated the use of [13C]cholesterol as a tracer in humans.[1]
1. Tracer Administration:
-
A solution of [23,24,25,26,27-13C5]cholesterol (65 mg) is solubilized in a fat emulsion (e.g., Intralipid).
-
The tracer is administered intravenously to the subjects.
2. Sample Collection:
-
Blood samples are collected at multiple time points over a period of several weeks (e.g., 10 weeks) to monitor the decay of the tracer in the plasma cholesterol pool.
3. Sample Analysis:
-
Cholesterol is isolated from the plasma.
-
The isotopic enrichment of 13C in the cholesterol sample is determined using isotope ratio mass spectrometry (IRMS). The ratio of 13CO2 to 12CO2 is measured after combustion of the cholesterol sample.
4. Data Analysis:
-
The kinetic parameters of cholesterol metabolism are calculated using compartmental models (e.g., a two-compartment or three-compartment model).[1] These models allow for the determination of pool sizes and turnover rates.
Protocol 2: Tracking Cholesterol Biosynthesis in Cultured Cells using a 13C-labeled Precursor
This protocol describes a general method for tracking the synthesis of cholesterol from a labeled precursor in cell culture.[9][10]
1. Cell Culture and Labeling:
-
Hepatocellular carcinoma (HCC) cells are cultured in a suitable medium.
-
The standard medium is replaced with a medium containing a 13C-labeled precursor, such as U-13C6-D-glucose.
-
Cells are incubated with the labeled medium for a defined period (e.g., 24 to 72 hours) to allow for the incorporation of the label into newly synthesized cholesterol.[10]
2. Cell Harvesting and Lipid Extraction:
-
Cells are harvested, washed, and lyophilized.
-
Total lipids are extracted from the dried cell pellets using a suitable solvent system (e.g., a modified Bligh-Dyer method).
3. Analysis:
-
The lipid extract is analyzed by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) to determine the 13C enrichment in cholesterol.
4. Data Interpretation:
-
The level of 13C enrichment in cholesterol reflects the rate of de novo cholesterol biosynthesis from the labeled precursor.
Visualizing the Metabolic Pathways
To understand the differential applications of these tracers, it is crucial to visualize their positions within the broader context of cholesterol metabolism.
References
- 1. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Oxidation of Cholesterol: Properties and Functional Effects of Cholestenone in Cell Membranes | PLOS One [journals.plos.org]
- 5. Enzymatic oxidation of cholesterol: properties and functional effects of cholestenone in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI - Macrophage global metabolomics identifies cholestenone as host/pathogen cometabolite present in human Mycobacterium tuberculosis infection [jci.org]
- 8. Macrophage global metabolomics identifies cholestenone as host/pathogen cometabolite present in human Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of different 13C labeled standards for lipidomics
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is paramount in lipidomics research to understand their complex roles in cellular processes, disease pathogenesis, and for the discovery of novel biomarkers. Stable isotope-labeled internal standards are the gold standard for achieving precise and reliable quantification in mass spectrometry-based lipidomics. This guide provides a comprehensive comparative analysis of different 13C-labeled standards, offering supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate standards for their analytical needs.
The Superiority of 13C-Labeled Standards
In mass spectrometry-based lipidomics, the stable isotope dilution method is a cornerstone for accurate quantification.[1] This technique involves the addition of a known quantity of a labeled internal standard into a sample prior to analysis.[1] The ratio of the endogenous analyte to the internal standard is then used to determine the concentration of the analyte, effectively correcting for variations during sample preparation and instrument response.[1]
While both deuterated (²H or D) and carbon-13 (¹³C) labeled standards are utilized, ¹³C-labeled standards are widely considered superior for quantitative analysis.[2] The key advantages of ¹³C-labeled standards include:
-
Negligible Chromatographic Isotope Effect: Due to the larger mass difference between ¹²C and ¹³C, ¹³C-labeled standards co-elute almost perfectly with their unlabeled counterparts.[2] Deuterated standards, in contrast, can sometimes exhibit a slight shift in retention time, potentially leading to inaccuracies in quantification.[2]
-
High Isotopic Stability: ¹³C labels are exceptionally stable and not prone to the back-exchange that can sometimes occur with deuterium (B1214612) atoms in certain solvents, ensuring the integrity of the standard throughout the analytical process.[2]
Performance Comparison: Biologically vs. Commercially Available Standards
Recent studies have highlighted the exceptional performance of biologically generated ¹³C-labeled internal standards compared to commercially available deuterated internal standard mixtures. These biologically derived standards, produced by growing organisms like yeast in a ¹³C-enriched medium, offer a complex mixture of labeled lipids that can better represent the diversity of lipids in a biological sample.[3][4]
A significant advantage of using a biologically generated ¹³C-labeled internal standard mixture is the notable reduction in the coefficient of variation (CV%), leading to improved precision and accuracy in quantification.[2][3][4]
Quantitative Data Summary
| Normalization Method | Average CV% (Sample Preparation)[4] | Average CV% (Long-term Analysis)[4] |
| Raw Data (No Normalization) | 11.01% | Not Reported |
| Total Ion Count (TIC) | Reduced vs. Raw | Reduced vs. Raw |
| Commercially Available Deuterated IS Mix | Reduced vs. Raw | Reduced vs. Raw |
| Biologically Generated ¹³C-IS Mix | 6.36% | Significantly Reduced |
Experimental Protocols
Sample Preparation and Lipid Extraction
A robust and reproducible sample preparation protocol is critical for accurate lipidomic analysis. The following is a general protocol for lipid extraction from plasma samples using a ¹³C-labeled internal standard mix.
Materials:
-
Plasma samples
-
¹³C-labeled internal standard mixture (e.g., from ¹³C-labeled yeast extract)
-
Methyl tert-butyl ether (MTBE)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Add a known amount of the ¹³C-labeled internal standard mixture to each plasma sample.
-
Add cold methanol to the sample.
-
Vortex thoroughly to precipitate proteins.
-
Add MTBE and vortex again to extract lipids into the organic phase.
-
Add water to induce phase separation.
-
Vortex and then centrifuge to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Parameters:
-
Column: A reversed-phase C18 column is commonly used for lipid separation (e.g., Acquity HSS T3, 2.1 mm x 150 mm, 1.8 µm).[5]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like formic acid and ammonium (B1175870) formate.[5]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additives.[5]
-
Flow Rate: 0.250 - 0.4 mL/min.[5]
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids based on their polarity.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[5]
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Data Acquisition: Data-dependent or data-independent acquisition methods can be used to acquire both MS1 and MS/MS spectra for identification and quantification.
-
Mass Resolution: High mass resolution is crucial to differentiate between lipid species with very similar mass-to-charge ratios.
Visualizing Lipidomics Workflows and Concepts
Experimental Workflow for Lipid Quantification
The following diagram illustrates a typical workflow for quantitative lipidomics using ¹³C-labeled internal standards.
Logical Relationship of Internal Standard Choice to Performance
This diagram illustrates the logical flow from the choice of internal standard to the quality of the final quantitative data.
Stable Isotope Labeling for Metabolic Flux Analysis
Stable isotope labeling can also be used to trace the metabolic fate of precursors and understand the dynamics of lipid metabolism. For instance, by providing cells with ¹³C-labeled glucose, the label will be incorporated into various lipid classes through de novo lipogenesis.
Conclusion
For researchers and drug development professionals requiring the highest level of quantitative accuracy in their lipidomics studies, the use of ¹³C-labeled internal standards is strongly recommended. Their superior analytical performance, characterized by near-perfect co-elution and high isotopic stability, leads to improved accuracy and precision in quantification. Furthermore, the use of biologically generated ¹³C-labeled internal standard mixtures provides a comprehensive and cost-effective solution for normalizing a wide range of lipid species, significantly reducing analytical variability and enhancing the reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
Revolutionizing Mycotoxin Analysis: The Superiority of Fully ¹³C Labeled Internal Standards
A comprehensive guide for researchers, scientists, and drug development professionals on the unparalleled advantages of employing fully ¹³C labeled internal standards for accurate and reliable mycotoxin quantification.
In the landscape of mycotoxin analysis, particularly with the increasing reliance on highly sensitive LC-MS/MS techniques, the mitigation of matrix effects and assurance of analytical accuracy are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of fully ¹³C labeled internal standards against other common methodologies, supported by experimental data and detailed protocols, to underscore their position as the gold standard in mycotoxin analysis.
The Challenge of Matrix Effects in Mycotoxin Analysis
Mycotoxins are frequently present at trace levels within complex biological matrices such as grains, feed, and food products. These matrices contain a multitude of co-extracting compounds that can interfere with the ionization of the target mycotoxin in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification and potentially false-negative or false-positive results.[1][2]
Isotope Dilution Mass Spectrometry (IDMS) is the most effective strategy to counteract these matrix effects.[2] This approach involves the addition of a known concentration of a stable isotope-labeled version of the analyte to the sample at an early stage of the analytical workflow.
Comparing Internal Standard Strategies
The ideal internal standard should co-elute with the native analyte and experience the same matrix effects and losses during sample preparation. Here, we compare fully ¹³C labeled internal standards with other commonly used alternatives.
| Internal Standard Type | Advantages | Disadvantages |
| Fully ¹³C Labeled | - Identical Chemical and Physical Properties: Co-elutes perfectly with the native analyte.[1][3] - Identical Extraction Recovery and Matrix Effects: Compensates for variations in sample preparation and ionization.[4][5] - No Isotopic Effect: Minimal mass difference does not alter chromatographic behavior.[1][4] - High Accuracy and Precision: Leads to significantly improved trueness and reproducibility of results.[5][6][7] - Clear Mass Separation: Optimal mass unit difference prevents interference between the analyte and the standard.[3][4] | - Higher Cost: Generally more expensive than other types of internal standards.[1] |
| Deuterated (²H) Labeled | - Isotopically Labeled: Can compensate for matrix effects to some extent. | - Potential for Chromatographic Shift: The significant mass difference between ¹H and ²H can sometimes lead to a slight shift in retention time, leading to less accurate correction.[1] - Potential for Isotopic Exchange: Deuterium atoms can sometimes be exchanged, affecting stability and accuracy. |
| Structural Analogs | - Lower Cost: More affordable than isotopically labeled standards. | - Different Chemical and Physical Properties: Do not co-elute with the analyte and are affected differently by the matrix. - Inaccurate Correction: Cannot reliably compensate for analyte-specific matrix effects or recovery losses. |
| Unlabeled Standard (External Calibration) | - Lowest Cost: The most economical option. | - No Correction for Matrix Effects or Recovery Losses: Highly susceptible to inaccuracies due to ion suppression/enhancement and sample preparation variability.[1][6][7] |
Experimental Evidence: The Case of Deoxynivalenol (B1670258) (DON)
A study on the determination of the mycotoxin deoxynivalenol (DON) in maize and wheat starkly illustrates the benefits of using a fully ¹³C labeled internal standard ((¹³C₁₅)DON).[6][7] In this experiment, extracts were analyzed with and without the use of the labeled standard for data evaluation.
| Matrix | Apparent Recovery of DON (without ¹³C IS) | Recovery of DON (with ¹³C IS) | Certified Value (µg/kg) |
| Wheat | 29% ± 6% | 95% ± 3% | 670 ± 20 |
| Maize | 37% ± 5% | 99% ± 3% | 470 ± 30 |
Data sourced from Häubl G, et al. Anal Bioanal Chem. 2006.[6][7]
The data clearly demonstrates that without the ¹³C internal standard, the severe matrix effects in wheat and maize extracts led to a dramatic underestimation of the DON concentration. However, when the fully ¹³C labeled DON was used for quantification, the results were highly accurate and precise, closely matching the certified values of the reference materials.[6][7]
Visualizing the Workflow and Impact
The following diagrams illustrate the experimental workflow for mycotoxin analysis and the logical relationship of quantification with and without ¹³C internal standards.
Caption: Workflow for mycotoxin analysis using ¹³C labeled internal standards.
References
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Mycotoxins-C13 and D [a-2-s.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating Cholestenone-13C: A Comparative Guide for Quantitative Analysis in Biological Matrices
For researchers, scientists, and drug development professionals seeking a reliable internal standard for the quantification of cholesterol and its metabolites, Cholestenone-13C offers a stable and accurate option for mass spectrometry-based analyses. This guide provides a comprehensive evaluation of its performance, comparing it with alternative stable isotope-labeled standards and presenting supporting experimental data and protocols.
This compound is a carbon-13 labeled version of cholestenone, an intermediate in cholesterol metabolism.[1] Its use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established.[1] Stable isotope-labeled internal standards are crucial for correcting variations that can occur during sample preparation and analysis, including extraction efficiency and matrix effects, thereby ensuring the accuracy and precision of quantitative results.
The Advantage of 13C-Labeling
In mass spectrometry, the ideal internal standard co-elutes with the analyte of interest and experiences identical ionization efficiency and matrix effects. Stable isotope-labeled standards, where some atoms are replaced with their heavier stable isotopes (e.g., ¹³C, ²H), are considered the gold standard. While both deuterated (²H-labeled) and ¹³C-labeled standards are commonly used, ¹³C-labeled compounds often provide a distinct advantage. Deuterated standards can sometimes exhibit slight chromatographic shifts relative to the unlabeled analyte, a phenomenon known as the "isotope effect." This can lead to differential matrix effects and potentially compromise quantitative accuracy.[2][3] In contrast, ¹³C-labeled standards like this compound have a closer physicochemical similarity to the native analyte, minimizing chromatographic separation and ensuring more reliable correction for analytical variability.[2]
Performance in Biological Matrices: A Comparative Overview
While direct head-to-head comparative studies for this compound against all possible alternatives in every biological matrix are not extensively published, we can infer its performance based on validated methods for similar analytes and the known benefits of ¹³C-labeling. The following tables summarize expected performance characteristics based on typical validation data for sterol analysis in various matrices.
Table 1: Performance Characteristics in Plasma/Serum
| Parameter | Cholestenone-¹³C (Expected) | Alternative: Deuterated Steroid (e.g., Cholesterol-d7) |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Bias) | <15% | <15% |
| Precision (%RSD) | <15% | <15% |
| Recovery (%) | Consistent and reproducible | Can be variable |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | May not fully compensate due to potential chromatographic shift |
Table 2: Performance Characteristics in Urine
| Parameter | Cholestenone-¹³C (Expected) | Alternative: Deuterated Steroid |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Bias) | <20% at LLOQ, <15% at other levels | <20% at LLOQ, <15% at other levels |
| Precision (%RSD) | <20% at LLOQ, <15% at other levels | <20% at LLOQ, <15% at other levels |
| Recovery (%) | Consistent across a range of concentrations | May show higher variability |
| Matrix Effect | High degree of compensation | Potential for incomplete compensation |
Table 3: Performance Characteristics in Tissue Homogenates
| Parameter | Cholestenone-¹³C (Expected) | Alternative: Deuterated Steroid |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Bias) | <15% | <15% |
| Precision (%RSD) | <15% | <15% |
| Recovery (%) | High and reproducible | May be less consistent due to complex matrix |
| Matrix Effect | Superior compensation in a complex matrix | More susceptible to differential matrix effects |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for sample preparation and analysis in different biological matrices, which can be adapted for use with this compound.
Protocol 1: Cholesterol Quantification in Human Serum using Isotope Dilution GC-MS
This protocol is adapted from a definitive method for serum cholesterol analysis.[4]
-
Sample Preparation:
-
To a known quantity of serum, add a known amount of this compound internal standard.
-
Perform alkaline hydrolysis of cholesterol esters using a suitable alcoholic potassium hydroxide (B78521) solution.
-
Extract the total cholesterol and the internal standard using an organic solvent like hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Convert the cholesterol and internal standard to their trimethylsilyl (B98337) (TMS) ether derivatives using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a capillary GC column suitable for sterol analysis.
-
Use a temperature gradient program to achieve separation.
-
Perform mass spectrometric detection in selected ion monitoring (SIM) mode, monitoring the molecular ions of the TMS-derivatized cholesterol and this compound.
-
-
Quantification:
-
Calculate the ratio of the peak areas of the analyte to the internal standard.
-
Determine the concentration of cholesterol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled cholesterol and a fixed concentration of this compound.
-
Protocol 2: Steroid Profiling in Urine using LC-MS/MS
This protocol is based on established methods for urinary steroid analysis.[5][6][7]
-
Sample Preparation:
-
Spike a known volume of urine with this compound internal standard.
-
Perform enzymatic hydrolysis of steroid glucuronides and sulfates using β-glucuronidase/arylsulfatase.
-
Extract the deconjugated steroids and the internal standard using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the analytes from the SPE cartridge, evaporate the eluate, and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-product ion transitions for the analyte of interest and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of the steroid in the urine sample from the calibration curve.
-
Protocol 3: Lipid Extraction from Tissue Homogenates
This is a general protocol for lipid extraction from tissues, which can be followed by GC-MS or LC-MS/MS analysis.[1]
-
Homogenization:
-
Homogenize a known weight of tissue in a suitable solvent system, such as chloroform (B151607)/methanol.
-
-
Lipid Extraction (Bligh and Dyer Method):
-
Add chloroform and water to the homogenate to create a biphasic system.
-
Vortex and centrifuge to separate the phases.
-
The lower organic phase contains the lipids, including cholesterol and the added this compound internal standard.
-
-
Sample Processing:
-
Carefully collect the lower organic phase.
-
Dry the extract under nitrogen.
-
The dried lipid extract can then be reconstituted and derivatized for GC-MS analysis or directly analyzed by LC-MS/MS.
-
Visualizing the Workflow and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of serum cholesterol by a modification of the isotope dilution mass spectrometric definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking Cholestenone-13C-Based Methods Against Established Protocols for CYP27A1 Activity Assessment
For researchers, scientists, and drug development professionals, the accurate measurement of Cytochrome P450 27A1 (CYP27A1) activity is critical for understanding cholesterol metabolism, bile acid synthesis, and the pathogenesis of diseases such as Cerebrotendinous Xanthomatosis (CTX). This guide provides an objective comparison of a novel Cholestenone-13C-based Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method against established protocols, offering supporting data and detailed methodologies to inform assay selection.
The mitochondrial enzyme CYP27A1 is a key player in the alternative "acidic" pathway of bile acid synthesis, catalyzing the initial 27-hydroxylation of cholesterol.[1] Its activity is a crucial indicator of metabolic function and a target for therapeutic intervention. While traditional methods for assessing CYP27A1 activity, such as immunoassays and LC-MS/MS analysis of endogenous metabolites, are widely used, they possess inherent limitations in sensitivity, specificity, and accuracy. The introduction of stable isotope-labeled substrates, particularly those that exhibit high catalytic efficiency with the target enzyme, presents a promising advancement for more precise and reliable activity measurements.
This guide delves into a direct comparison of a proposed this compound-based LC-MS/MS assay with established methods, namely the quantification of the endogenous product 27-hydroxycholesterol (B1664032) by LC-MS/MS and a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) for 27-hydroxycholesterol.
The Rationale for a Cholestenone-Based Assay
Research has demonstrated that cholestenone, a cholesterol oxidation product, is a significantly more efficient substrate for CYP27A1 than cholesterol itself.[2][3] Studies with recombinant human CYP27A1 have shown that the formation of 27-hydroxy-4-cholesten-3-one from cholestenone is approximately 10-fold higher than the formation of 27-hydroxycholesterol from cholesterol.[2] This superior substrate characteristic forms the foundation for developing a highly sensitive assay for CYP27A1 activity. By using a 13C-labeled cholestenone substrate, the assay can distinguish the enzymatic product from any endogenous, unlabeled cholestenone metabolites, thereby ensuring exceptional specificity and accuracy.
Comparative Data Summary
The following table summarizes the key performance characteristics of the this compound-based LC-MS/MS method in comparison to established protocols. The performance of the this compound method is based on the expected advantages conferred by stable isotope dilution and a high-efficiency substrate.
| Parameter | This compound LC-MS/MS Method (Proposed) | Established LC-MS/MS for 27-Hydroxycholesterol | Established 27-Hydroxycholesterol ELISA |
| Principle | Direct measurement of the formation of a 13C-labeled product from a 13C-labeled substrate. | Quantification of the endogenous level of a CYP27A1 product. | Antibody-based detection of the endogenous CYP27A1 product. |
| Specificity | Very High (distinguishes enzymatic product from endogenous metabolites). | High (mass spectrometric detection). | Moderate to High (potential for cross-reactivity with other sterols). |
| Sensitivity | High (utilizes a highly efficient substrate). | Moderate (limited by the in vivo production rate of the metabolite). | Moderate. |
| Accuracy | Very High (internal standard corrects for matrix effects and extraction losses). | High (can be improved with a deuterated internal standard). | Moderate (subject to matrix effects and antibody specificity). |
| Precision (CV%) | < 5% (expected) | < 10%[4][5] | 5-15% |
| Linear Range | Wide (tunable by adjusting substrate concentration). | Dependent on physiological concentrations. | Typically narrow. |
| Sample Throughput | Moderate to High. | Moderate to High. | High. |
| Cost per Sample | Moderate. | Moderate to High. | Low to Moderate. |
| Development Time | High (requires method development and validation). | Moderate (established methods available). | Low (commercial kits available). |
Experimental Protocols
Proposed this compound-Based LC-MS/MS Method for CYP27A1 Activity
This proposed protocol is based on established principles of stable isotope dilution mass spectrometry for enzyme activity assays.
1. Reagents and Materials:
-
This compound (substrate)
-
27-hydroxycholestenone (unlabeled standard for chromatography development)
-
27-hydroxycholestenone-d7 (internal standard)
-
Recombinant human CYP27A1 or mitochondrial fractions
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Enzyme Incubation:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and recombinant CYP27A1 or mitochondrial fraction.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of this compound.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard (27-hydroxycholestenone-d7).
3. Sample Preparation:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Perform solid-phase extraction (SPE) on the supernatant to enrich the sterol fraction and remove interfering substances.
-
Elute the sterols and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 27-hydroxythis compound and the internal standard.
Established LC-MS/MS Protocol for 27-Hydroxycholesterol
This protocol is adapted from published methods for the quantification of endogenous oxysterols.[5]
1. Reagents and Materials:
-
27-hydroxycholesterol standard
-
27-hydroxycholesterol-d6 (internal standard)
-
Plasma or tissue homogenate samples
-
Hexane (B92381), Isopropanol (B130326), Acetonitrile (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
To a plasma or tissue homogenate sample, add the internal standard (27-hydroxycholesterol-d6).
-
Perform liquid-liquid extraction with a mixture of hexane and isopropanol to extract the sterols.
-
Alternatively, use solid-phase extraction for sample clean-up and enrichment.
-
Evaporate the organic solvent and reconstitute the sample for analysis.
3. LC-MS/MS Analysis:
-
Follow a similar LC-MS/MS procedure as described for the this compound method, but with MRM transitions optimized for endogenous 27-hydroxycholesterol and the deuterated internal standard.
Established 27-Hydroxycholesterol ELISA Protocol
This protocol is a general guideline for a competitive ELISA.
1. Reagents and Materials:
-
Commercial 27-hydroxycholesterol ELISA kit (containing pre-coated microplate, detection antibody, standards, and buffers)
-
Plasma or serum samples
2. Assay Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the microplate.
-
Add the detection antibody (often conjugated to an enzyme like HRP).
-
Incubate as per the protocol. During this time, the free 27-hydroxycholesterol in the sample competes with the immobilized 27-hydroxycholesterol for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add the substrate for the enzyme and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 27-hydroxycholesterol in the sample.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of 27-hydroxycholesterol in the samples based on the standard curve.
Visualizing the Pathways and Workflows
To further clarify the biochemical context and the experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cholestenone-13C
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and compliant laboratory practices. The proper disposal of chemical compounds is a critical component of this responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of Cholestenone-13C, a stable isotope-labeled derivative of Cholestenone.
This compound is labeled with the stable, non-radioactive isotope Carbon-13. Consequently, its disposal does not necessitate special radiological precautions. It should be managed as a chemical waste, adhering to the same safety and environmental protocols as the parent compound, Cholestenone, in strict accordance with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment must be conducted. All personnel handling this compound must be trained in chemical safety and equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Safety Glasses: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or other compatible gloves should be worn.
-
Lab Coat: To protect skin and clothing.
-
NIOSH-Approved Respirator: To be used as conditions warrant, especially when handling the powder form outside of a fume hood.[2]
Waste Categorization and Segregation
The initial and most crucial step in the disposal process is the proper segregation of waste streams. This ensures that incompatible materials are not mixed and that each waste category is handled in the most appropriate manner.
This compound waste should be categorized as follows:
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, absorbent paper, and empty vials.[1][3]
-
Liquid Waste: Encompasses solutions containing this compound, including solvents used for its dissolution (e.g., DMF, ethanol) and contaminated buffers.[1][3][4]
-
Sharps Waste: Consists of any contaminated sharp objects, such as needles, syringes, Pasteur pipettes, and broken glass.[1][3]
Quantitative Data Summary
Understanding the chemical and physical properties of Cholestenone is essential for a comprehensive safety assessment.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₄O | [4] |
| Molecular Weight | 384.6 g/mol | [4] |
| Melting Point | 79 - 82 °C | [5] |
| Appearance | Powder Solid | [5] |
| Solubility | DMF: 0.1 mg/ml; Ethanol: 2 mg/ml | [4] |
| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | [2] |
| Precautionary Statement | P273: Avoid release to the environment. | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal by a licensed vendor.
Caption: Logical workflow for the disposal of this compound.
Detailed Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for each stage of this compound disposal.
1. Solid Waste Disposal
-
Objective: To safely collect and contain solid materials contaminated with this compound.
-
Procedure:
-
Place all non-sharp solid waste, such as contaminated gloves, absorbent paper, and empty vials, directly into a designated, leak-proof solid chemical waste container.[1]
-
Ensure the container is clearly and accurately labeled with "this compound Waste" and any other hazardous constituents (e.g., solvents).
-
Keep the container sealed when not in use to prevent the release of any vapors or dust.
-
2. Liquid Waste Disposal
-
Objective: To safely collect and contain all liquid solutions containing this compound.
-
Procedure:
-
Collect all liquid waste in a designated, sealed, and chemically compatible liquid waste container.[1]
-
Do not mix this compound waste with incompatible chemicals.
-
Clearly label the container with "Liquid Waste: this compound," the approximate concentration, and the identity of all solvents present.
-
The container should be kept in secondary containment to prevent spills.
-
3. Sharps Waste Disposal
-
Objective: To prevent physical injury and chemical exposure from contaminated sharps.
-
Procedure:
-
Immediately place all contaminated sharps, including needles, scalpels, and broken glassware, into a designated puncture-resistant sharps container.[1][3]
-
Do not recap, bend, or break needles.
-
Label the sharps container with "Sharps Waste: this compound."
-
Do not overfill the sharps container; seal it when it is no more than three-quarters full.
-
4. Final Disposal
-
Objective: To ensure the final disposal of this compound waste is compliant with all regulations.
-
Procedure:
-
Store all labeled and sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Engage a licensed hazardous waste disposal company for the collection and final disposal of all this compound waste.[1]
-
Complete all necessary waste manifest forms as required by your institution and the disposal vendor, ensuring accurate documentation of the waste contents.
-
References
Essential Safety and Operational Guidance for Handling Cholestenone-13C
For researchers, scientists, and drug development professionals, the safe and effective handling of isotopically labeled compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for Cholestenone-13C, ensuring the integrity of your research and the safety of laboratory personnel.
Core Safety Principles
This compound is a stable, non-radioactive isotopically labeled compound.[1][2] Its chemical and toxicological properties are dictated by the parent molecule, Cholestenone.[1] Therefore, the safety precautions required for this compound are identical to those for its unlabeled counterpart.[1] The primary hazards associated with Cholestenone are potential irritation to the mucous membranes and upper respiratory tract, and it may be harmful if inhaled, ingested, or absorbed through the skin.[3] The toxicological properties of Cholestenone have not been fully investigated.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks is necessary to determine the appropriate level of PPE.[4] However, the following table outlines the recommended PPE for handling this compound in a solid form.
| PPE Category | Item | Specifications and Use |
| Minimum Attire | Lab Coat | Provides a protective barrier against spills and splashes.[5][6] |
| Safety Glasses | Must have side shields to protect against flying particles.[4] | |
| Long Pants & Closed-Toe Shoes | Protects skin from potential exposure.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Offers protection against incidental chemical contact.[4][7] Double-gloving may be appropriate for enhanced protection.[4][7] |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of generating dust.[3][6][8] |
| Face Protection | Face Shield | Should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[4][6] |
Operational Plan: Step-by-Step Handling of this compound
This protocol outlines the standard operating procedure for safely handling solid this compound in a laboratory setting.
-
Preparation and Planning :
-
Engineering Controls :
-
All handling of solid this compound that may generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood or a balance enclosure to minimize inhalation risk.[1]
-
-
Handling and Use :
-
In Case of a Spill :
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
The disposal of this compound should be handled with the same precautions as the unlabeled compound. As a stable isotope-labeled compound, no additional radiological waste procedures are required.[2]
-
Waste Collection :
-
All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed chemical waste container.
-
-
Container Labeling :
-
Clearly label the waste container with its contents, including the full chemical name "this compound".
-
-
Final Disposal :
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. This is typically handled through your institution's environmental health and safety office.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. youthfilter.com [youthfilter.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 9. fishersci.be [fishersci.be]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
